2-(Fmoc-amino)-4-pentynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191215-87-9 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an indispensable tool in modern chemical biology, peptide chemistry, and drug discovery.[1][2] Its unique structure, featuring a terminal alkyne functionality and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through highly efficient click chemistry reactions.[1] This guide provides a comprehensive overview of the chemical properties of Fmoc-L-propargylglycine, detailed experimental protocols for its use, and its applications in the development of novel therapeutics and research probes.
Core Chemical and Physical Properties
Fmoc-L-propargylglycine is a white to off-white crystalline powder.[1][3] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₇NO₄ | [1][4][5][6] |
| Molecular Weight | 335.35 g/mol | [1][6][7][8] |
| CAS Number | 198561-07-8 | [1][4][6] |
| Appearance | White to off-white powder or crystals | [1][3] |
| Melting Point | 175-177 °C | [1] |
| Purity | ≥98% (HPLC) | [3][8] |
| Optical Rotation | [α]D²⁰ = -18 ± 1° (c=1 in DMF) | [1] |
| Solubility | Soluble in DMSO and slightly soluble in Methanol | [9] |
| Storage Conditions | 0-8 °C or -20°C | [1][3][4] |
Experimental Protocols
The utility of Fmoc-propargylglycine is primarily demonstrated in two key experimental workflows: its incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and the subsequent modification of the propargyl group using click chemistry.
Incorporation of Fmoc-Propargylglycine into Peptides via SPPS
The following is a generalized protocol for the incorporation of Fmoc-propargylglycine into a peptide sequence using manual or automated Fmoc-SPPS.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[7]
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[7][10]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[7][10][11]
-
Agitate the mixture for 3-5 minutes, then drain the solution.[10]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-propargylglycine (or other Fmoc-protected amino acid) by dissolving it in DMF with a suitable coupling reagent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or collidine).[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[1]
-
Wash the resin thoroughly with DMF to remove excess reagents.
4. Repetition and Peptide Cleavage:
-
Repeat the deprotection and coupling steps sequentially to elongate the peptide chain.
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of the incorporated glycine residue serves as a handle for "click" chemistry, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the peptide to a wide variety of azide-containing molecules.
Materials:
-
Propargylglycine-containing peptide
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA) - optional but recommended for biomolecules
-
Aqueous buffer system (e.g., phosphate buffer) or a solvent like DMF[9][12]
Protocol:
-
Dissolve the propargylglycine-containing peptide and the azide-functionalized molecule in the chosen buffer or solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄ in water.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
In a reaction vessel, combine the peptide and azide solutions.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ (or CuSO₄/ligand) solution.[4] The final concentrations are typically in the low millimolar range for the reactants and catalyst components.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Upon completion, the modified peptide can be purified by RP-HPLC to remove the catalyst and any unreacted starting materials.[13][14]
Purification and Characterization
Following synthesis and any subsequent modifications, the peptide must be purified and characterized to ensure its identity and purity.
-
Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14] A C18 column is typically used with a gradient of increasing acetonitrile in water, both containing 0.1% TFA.[13][14] Fractions are collected and analyzed by analytical HPLC to assess purity.
-
Characterization: The purified peptide is typically characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight. The purity is confirmed by analytical RP-HPLC, often on two different column systems to ensure homogeneity.[15]
Applications in Research and Drug Development
The versatility of Fmoc-propargylglycine has led to its widespread use in various scientific disciplines:
-
Peptide Synthesis: It serves as a crucial building block for creating modified peptides with enhanced biological activity or stability.[1]
-
Bioconjugation: The alkyne group facilitates "click" chemistry, enabling the efficient attachment of peptides to other biomolecules, surfaces, or imaging agents.[1]
-
Drug Development: Fmoc-propargylglycine is instrumental in designing novel therapeutics, including enzyme inhibitors and peptide-drug conjugates.[1]
-
Material Science: It is used in the development of functionalized materials and nanostructures with tailored properties for applications in drug delivery and diagnostics.[1]
Conclusion
Fmoc-L-propargylglycine is a powerful and versatile chemical tool that has significantly impacted the fields of peptide science and drug discovery. Its straightforward incorporation into peptides and the bioorthogonal reactivity of its propargyl group provide a robust platform for the synthesis and modification of complex biomolecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their pursuit of novel scientific discoveries and therapeutic innovations.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 13. bachem.com [bachem.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-(Fmoc-amino)-4-pentynoic Acid: A Versatile Building Block for Peptide Modification
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of 2-(Fmoc-amino)-4-pentynoic acid, a synthetic amino acid derivative crucial for advanced peptide synthesis and modification. It details the compound's properties, its primary applications in solid-phase peptide synthesis (SPPS), and its utility in post-synthesis modifications via click chemistry.
Compound Identification and Properties
This compound is a non-natural amino acid derivative.[1] It is characterized by an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a terminal alkyne functionality on its side chain.[2] This unique structure makes it a valuable tool for introducing a reactive alkyne handle into peptides.[2] The compound is often referred to by several synonyms, including Fmoc-propargylglycine (Fmoc-Pra-OH), with specific stereoisomers like Fmoc-L-propargylglycine being commonly used in peptide chemistry.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference(s) |
| CAS Number | 191215-87-9 (racemic), 198561-07-8 (L-enantiomer) | [1][2][4][5] |
| Molecular Formula | C₂₀H₁₇NO₄ | [1][2][4][6][7] |
| Molecular Weight | 335.35 - 335.4 g/mol | [1][2][4][6][7] |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | [2][6] |
| Appearance | White to off-white solid/powder | [1][3] |
| Purity | ≥95%, with ≥99% available for chiral forms | [3][6][7] |
| Melting Point | 175 - 177 °C | [1][3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | 0 - 8 °C | [1][3] |
Core Applications in Peptide Synthesis and Bioconjugation
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2][8] The Fmoc group serves as a temporary protecting group for the α-amine, which can be selectively removed under mild basic conditions, typically with piperidine.[2][] This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[8]
The key feature of this compound is its terminal alkyne side chain.[2] This alkyne group is stable throughout the SPPS process and does not interfere with standard coupling and deprotection steps.[] Once the peptide has been synthesized and cleaved from the resin, the alkyne serves as a reactive handle for various chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[10][11]
This two-step process—incorporation via SPPS followed by click chemistry—enables a wide range of applications:
-
Bioconjugation: Peptides containing this residue can be conjugated to other biomolecules (proteins, nucleic acids), fluorescent dyes, or imaging agents that have been functionalized with an azide group.[2]
-
Drug Development: The modification can be used to enhance peptide stability, bioavailability, or to attach targeting moieties.[2][3]
-
Peptide Cyclization: The alkyne can react with an azide group elsewhere in the same peptide to form stable, cyclic peptidomimetics.[12]
Workflow: From Synthesis to Modification
The general workflow involves the initial synthesis of an alkyne-containing peptide using Fmoc-SPPS, followed by a post-synthetic modification step using a click reaction.
Caption: Workflow for peptide modification using Fmoc-Pra-OH.
Experimental Protocols
The following protocols are representative methodologies for the incorporation of this compound into a peptide and its subsequent modification.
This protocol outlines a single coupling cycle for incorporating Fmoc-L-propargylglycine (Fmoc-Pra-OH) into a peptide chain on a solid support resin.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) where the N-terminal Fmoc group of the last coupled amino acid has been removed. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).
-
Activation and Coupling of Fmoc-Pra-OH:
-
In a separate vessel, dissolve Fmoc-L-propargylglycine (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add a base, N,N-Diisopropylethylamine (DIEA) (6 eq.), to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or Chloranil test. A negative result (e.g., yellow beads for Kaiser test) indicates a successful coupling.
-
Next Cycle: Proceed to the deprotection step to remove the Fmoc group from the newly added Fmoc-Pra-OH, preparing for the next amino acid coupling.
This protocol describes the conjugation of an azide-containing molecule to the purified, alkyne-bearing peptide in solution.
-
Peptide Preparation: After synthesis, cleave the peptide from the resin and deprotect the side chains using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Lyophilize the pure, alkyne-containing peptide.
-
Reaction Mixture Preparation:
-
Dissolve the lyophilized peptide and the azide-functionalized molecule (1.2 equivalents) in a degassed solvent mixture, such as 1:1 water/DMSO or water/t-butanol.
-
Prepare a fresh stock solution of the copper(I) catalyst source, copper(II) sulfate (CuSO₄) (0.5 eq.).
-
Prepare a fresh stock solution of a reducing agent, sodium ascorbate (2.5 eq.).
-
-
Catalyst Addition and Reaction:
-
To the peptide/azide solution, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow-orange may be observed, indicating the formation of the Cu(I) species.
-
If solubility is an issue, a copper-ligand complex like TBTA can be added to stabilize the Cu(I) catalyst.
-
-
Incubation: Seal the reaction vessel and agitate it at room temperature, protected from light, for 12-24 hours.
-
Reaction Monitoring and Purification: Monitor the reaction progress using LC-MS. Once complete, purify the final conjugated peptide product by reverse-phase HPLC to remove the catalyst and unreacted starting materials.
-
Final Product Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry.
References
- 1. FMOC-L-PROPARGYLGLYCINE | 198561-07-8 [chemicalbook.com]
- 2. Buy this compound | 191215-87-9 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 191215-87-9 | this compound | Next Peptide [nextpeptide.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. This compound 95% | CAS: 191215-87-9 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Fmoc-L-propargylglycine: A Technical Guide for Advanced Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an indispensable tool in peptide synthesis, medicinal chemistry, and materials science.[1][2][3] Its unique structure, featuring a terminal alkyne group on the side chain and an Fmoc-protecting group on the alpha-amino group, allows for its seamless integration into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent modification through highly efficient "click chemistry" reactions.[1] This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols relevant to its use in research and development.
Physicochemical Properties
Fmoc-L-propargylglycine is a white to off-white powder.[1][2] Its key quantitative properties are summarized below for easy reference.
| Property | Value | References |
| Molecular Weight | 335.35 g/mol | [3][4][5] |
| Molecular Formula | C₂₀H₁₇NO₄ | [1][4][6][7] |
| CAS Number | 198561-07-8 | [1][5][6][7] |
| Melting Point | 175 - 177 °C | [1][2][8] |
| Purity | ≥ 98.0% (HPLC), ≥ 99% (Chiral HPLC) | [1] |
| Optical Rotation [α]D²⁰ | -18 ± 1 ° (c=1 in DMF) | [1] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [2][8] |
| Storage Temperature | 2 - 8 °C | [2][4][8] |
Core Applications in Research and Drug Development
The versatility of Fmoc-L-propargylglycine stems from its dual-functionality. The Fmoc group facilitates its use in standard automated or manual peptide synthesis, while the propargyl (alkyne) side chain serves as a chemical handle for post-synthesis modifications.
-
Peptide Synthesis and Modification: It serves as a fundamental building block for creating modified peptides with enhanced biological activity or stability.[1] The alkyne group allows for the synthesis of cyclic peptides through methods like the Glaser coupling.[5]
-
Bioconjugation and "Click Chemistry": The terminal alkyne is ideal for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This enables researchers to efficiently attach a wide array of molecules—such as fluorescent dyes, imaging agents, carbohydrates, or drug payloads—to peptides and proteins.[1]
-
Drug Development: In therapeutic design, it is crucial for developing novel inhibitors that target specific enzymes or receptors.[1] Its incorporation can help in creating peptide-based drugs, stapled peptides, and antibody-drug conjugates.
-
Materials Science: The compound is explored in the development of smart materials and functionalized nanostructures that can respond to specific environmental stimuli.[1]
Experimental Protocols
The following are representative protocols for the use of Fmoc-L-propargylglycine in a typical research workflow involving peptide synthesis and modification.
Protocol 1: Incorporation of Fmoc-L-propargylglycine via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing an L-propargylglycine residue on a rink amide resin.
1. Resin Preparation and Swelling:
- Place 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in a fritted reaction vessel.
- Wash the resin with dichloromethane (DCM, 3x 5 mL) for 1 minute each.
- Swell the resin in dimethylformamide (DMF, 5 mL) for 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate the vessel for 5 minutes. Drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (5x 5 mL), DCM (3x 5 mL), and DMF (3x 5 mL).
- Optional: Perform an Fmoc test to confirm complete deprotection and quantify the resin loading.[9]
3. Amino Acid Coupling (Fmoc-L-propargylglycine):
- Prepare the coupling solution:
- Fmoc-L-propargylglycine (4 equivalents based on resin loading)
- HBTU (3.9 equivalents)
- HOBt (4 equivalents)
- Dissolve in a minimal amount of DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3x 5 mL), DCM (3x 5 mL), and DMF (3x 5 mL).
- Optional: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
4. Peptide Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
- After the final coupling, perform a final Fmoc deprotection (Step 2).
- Wash the resin with DMF (5x 5 mL) and DCM (5x 5 mL), then dry it under vacuum.
- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours.
- Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide containing the propargylglycine residue.
Protocol 2: Post-Synthesis Modification via CuAAC ("Click Chemistry")
This protocol describes the conjugation of an azide-containing molecule (e.g., Azide-PEG-Fluorophore) to the alkyne-containing peptide.
1. Reagent Preparation:
- Dissolve the lyophilized peptide in a degassed buffer (e.g., phosphate buffer, pH 7.4) or a water/DMSO mixture to a final concentration of 1 mM.
- Prepare stock solutions:
- Azide-containing molecule (1.5 equivalents): 10 mM in DMSO.
- Copper(II) Sulfate (CuSO₄): 50 mM in water.
- Sodium Ascorbate: 100 mM in water (prepare fresh).
- TBTA ligand: 10 mM in DMSO.
2. Click Reaction:
- In a microcentrifuge tube, combine the peptide solution, the azide stock solution, and the TBTA ligand.
- Add the CuSO₄ solution to the mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately 0.1 mM CuSO₄ and 0.5 mM sodium ascorbate.
- Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a fluorophore.
3. Purification:
- Monitor the reaction progress using HPLC-MS.
- Once complete, purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC to remove excess reagents and unreacted starting materials.
- Lyophilize the pure fractions to obtain the final product.
Visualizations
Workflow for Peptide Synthesis and Modification
The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis for incorporating Fmoc-L-propargylglycine, followed by a final click chemistry modification step.
Caption: Workflow of SPPS incorporating Fmoc-L-propargylglycine and post-synthesis modification.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram details the key "click" reaction where the propargylglycine-containing peptide is conjugated with an azide-functionalized molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FMOC-L-PROPARGYLGLYCINE | 198561-07-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Fmoc-L-propargylglycine | 198561-07-8 | FF40126 [biosynth.com]
- 5. Fmoc-L-propargylglycine Novabiochem 198561-07-8 [sigmaaldrich.com]
- 6. Fmoc-L-Propargylglycine | C20H17NO4 | CID 2734461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-L-propargylglycine, 198561-07-8 | BroadPharm [broadpharm.com]
- 8. FMOC-L-PROPARGYLGLYCINE CAS#: 198561-07-8 [m.chemicalbook.com]
- 9. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Alkyne Moiety: A Versatile Tool in Amino Acid Chemistry for Drug Discovery and Beyond
An In-depth Technical Guide on the Discovery and Development of Alkyne-Containing Amino Acids
Introduction
The incorporation of unique chemical functionalities into amino acids has revolutionized the fields of chemical biology, drug discovery, and materials science. Among these, the alkyne group stands out for its small size, relative stability, and unique reactivity. Alkyne-containing amino acids, both naturally occurring and synthetic, have become indispensable tools for scientists. Their utility is most prominently showcased in the realm of bioorthogonal chemistry, particularly in the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This reaction allows for the specific and efficient ligation of molecules in complex biological environments.
This technical guide provides a comprehensive overview of the discovery, development, and application of alkyne-containing amino acids. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging these powerful chemical tools in their work. The guide covers the natural biosynthesis of these amino acids, various chemical synthesis strategies, and their diverse applications, from metabolic labeling and proteome profiling to protein engineering and drug development. Detailed experimental protocols for key techniques and a summary of relevant quantitative data are also provided to facilitate the practical application of this knowledge.
Discovery and Biosynthesis of Alkyne-Containing Amino Acids
While the majority of applications for alkyne-containing amino acids rely on chemically synthesized variants, nature has been producing such compounds long before they became a staple in the modern laboratory. The discovery of natural biosynthetic pathways for these amino acids has opened up new avenues for their production and incorporation into biological systems.
Natural Occurrence
Naturally occurring amino acids bearing an alkyne functionality are relatively rare but have been identified in certain microorganisms. As early as the 1970s and 1980s, screenings for antibiotic substances revealed that some species of fungi and bacteria produce the alkyne-containing amino acids β-ethynylserine and L-propargylglycine.[1] These discoveries hinted at the existence of enzymatic machinery capable of forging the carbon-carbon triple bond, a functionality more commonly associated with organic synthesis.
The Biosynthetic Pathway in Streptomyces cattleya
A significant breakthrough in understanding the biosynthesis of alkyne-containing amino acids came from the work of Michelle Chang and her colleagues, who elucidated the pathway for β-ethynylserine production in the soil bacterium Streptomyces cattleya.[1] Their research revealed a remarkable enzymatic cascade that transforms the common amino acid L-lysine into L-propargylglycine, a key intermediate.
The biosynthetic pathway begins with the chlorination of L-lysine at the β-carbon, a reaction catalyzed by a halogenase enzyme. This is followed by an oxidative cleavage of a carbon-carbon bond, leading to the formation of 4-chloro-allylglycine. The final and most intriguing step is the dechlorination of this intermediate to yield L-propargylglycine, the first terminal alkyne-containing amino acid in this pathway.[1] Further enzymatic steps can then convert L-propargylglycine into β-ethynylserine. The discovery of this pathway has paved the way for the biotechnological production of these valuable amino acids and for engineering organisms to produce proteins containing them.[1]
Caption: Biosynthetic pathway of L-propargylglycine in Streptomyces cattleya.
Chemical Synthesis of Alkyne-Containing Amino Acids
While nature provides a blueprint for the synthesis of some alkyne-containing amino acids, chemical synthesis remains the primary route for accessing a wide variety of these compounds with diverse structures and functionalities. Several synthetic strategies have been developed to introduce the alkyne moiety into an amino acid scaffold.
One of the most common and effective methods is the Seyferth-Gilbert homologation . This reaction allows for the conversion of an aldehyde into a terminal alkyne with one additional carbon atom. In the context of amino acid synthesis, a protected amino aldehyde is treated with a reagent like the Ohira-Bestmann reagent in the presence of a base to yield the corresponding alkyne-containing amino acid.[2][3][4] Another established method is the Corey-Fuchs reaction , which also starts from an aldehyde.
The choice of synthetic route often depends on the desired structure of the amino acid, the protecting groups used, and the desired stereochemistry. These methods have enabled the synthesis of a broad portfolio of alkyne-containing amino acids that are now commercially available or can be prepared in the laboratory.
Caption: General workflow for the chemical synthesis of an alkyne-containing amino acid.
Applications in Research and Drug Development
The true power of alkyne-containing amino acids lies in their broad range of applications, which have had a profound impact on various areas of scientific research and development.
Bioorthogonal Chemistry and "Click Chemistry"
The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has been revolutionized by the use of alkyne-containing molecules. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[1] Alkyne-containing amino acids can be incorporated into biomolecules, such as proteins, and then specifically tagged with azide-functionalized probes, such as fluorophores, biotin, or drug molecules. A copper-free version of this reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has also been developed for applications where the potential toxicity of copper is a concern.
Metabolic Labeling and Proteomics
Alkyne-containing amino acids that are structural mimics of natural amino acids can be used for metabolic labeling of newly synthesized proteins. For instance, L-homopropargylglycine (HPG) is an analog of methionine that can be incorporated into proteins during translation.[5][6] The alkyne handle on the incorporated HPG then allows for the selective detection and identification of newly synthesized proteins using click chemistry. This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), has become a powerful tool in proteomics for studying protein synthesis, turnover, and localization in response to various stimuli.[7][8]
Caption: A typical workflow for metabolic labeling of proteins and proteomic analysis.
Protein Engineering and Drug Discovery
The ability to site-specifically incorporate alkyne-containing amino acids into proteins opens up exciting possibilities for protein engineering. By introducing an alkyne handle at a specific position in a protein, scientists can attach a wide array of functionalities to tailor the protein's properties. This can be used to create novel biocatalysts, therapeutic proteins with enhanced stability or targeting capabilities, or protein-drug conjugates.
In drug discovery, alkyne-containing amino acids can be incorporated into peptides to create more stable and potent therapeutics. The alkyne group can also serve as a reactive handle for attaching imaging agents or for creating "warheads" that form covalent bonds with their protein targets, leading to irreversible inhibition. Furthermore, alkyne-containing probes are used in activity-based protein profiling (ABPP) to identify the targets of bioactive small molecules.[9]
Use in Studying Signaling Pathways
While alkyne-containing amino acids are not typically endogenous components of signaling pathways, they are powerful tools for studying these complex networks. For instance, metabolic labeling with HPG can be used to investigate changes in protein synthesis in response to the activation or inhibition of a signaling pathway, such as the PI3K/AKT or MAPK pathways.[10][11][12][13][14][15] By identifying which proteins are newly synthesized, researchers can gain insights into the downstream effects of signaling events. Furthermore, alkyne-modified inhibitors of kinases or other signaling proteins can be used to identify their direct targets in the cell.
Caption: Simplified diagram of the PI3K/AKT signaling pathway.
Quantitative Data
The efficiency and kinetics of the reactions involving alkyne-containing amino acids are crucial for their successful application. The following tables summarize some of the available quantitative data.
| Alkyne-Containing Amino Acid | Application | Typical Concentration | Incorporation Efficiency | Reference |
| L-Homopropargylglycine (HPG) | Metabolic Labeling | 50-100 µM | Varies by cell type and conditions | [7][8] |
| L-Propargylglycine (Pra) | Peptide Synthesis / Protein Engineering | N/A | High incorporation in engineered systems | [16] |
| Azidonorleucine (Anl) | Metabolic Labeling (Azide analog) | 50-100 µM | Varies by cell type and conditions | [16] |
Table 1: Comparison of Common Non-Canonical Amino Acids Used in Metabolic Labeling.
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Aqueous, Cu(I) catalyst | [3] |
| SPAAC | Cyclooctyne + Azide | 10⁻³ - 1 | Aqueous, catalyst-free | [17] |
| IEDDA | Tetrazine + trans-Cyclooctene | ~10⁶ | Aqueous, catalyst-free | [3] |
Table 2: Approximate Reaction Kinetics of Common Bioorthogonal Reactions. Note: IEDDA is included for comparison as another important bioorthogonal reaction.
| Synthetic Step | Starting Material | Product | Yield | Reference |
| Seyferth-Gilbert Homologation | Protected Amino Aldehyde | Protected Alkyne Amino Acid | 70-95% | [2][5] |
| Ohira-Bestmann Modification | Enolizable Aldehyde | Terminal Alkyne | >80% | [2] |
Table 3: Typical Yields for Chemical Synthesis of Alkyne-Containing Moieties.
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of an alkyne-containing amino acid and for a typical metabolic labeling experiment.
Protocol for Seyferth-Gilbert Homologation to Synthesize a Protected Alkyne-Containing Amino Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Protected amino aldehyde
-
Ohira-Bestmann reagent
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected amino aldehyde (1.0 equiv) in a mixture of THF and MeOH.
-
Add the Ohira-Bestmann reagent (1.2 equiv) to the solution.
-
Add K₂CO₃ (1.5 equiv) to the reaction mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected alkyne-containing amino acid.[2][3][5]
Protocol for Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)
This protocol is for labeling cultured mammalian cells.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG) stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide-biotin probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
-
Streptavidin-agarose beads
Procedure:
-
Metabolic Labeling:
-
Wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium containing HPG at a final concentration of 50-100 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reagents in the following order: azide-biotin probe, CuSO₄, TCEP (or sodium ascorbate), and TBTA ligand.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Downstream Analysis:
-
The enriched proteins can be eluted from the beads for Western blot analysis or subjected to on-bead digestion for proteomic analysis by mass spectrometry.
-
Logical Relationships and Decision Making
The selection of an appropriate alkyne-containing amino acid and the corresponding bioorthogonal chemistry is critical for the success of an experiment. The following diagram illustrates a decision-making process for choosing a suitable strategy.
Caption: Decision tree for selecting a bioorthogonal labeling strategy.
Conclusion
Alkyne-containing amino acids have emerged as a cornerstone of modern chemical biology and drug discovery. Their unique chemical properties, coupled with the power of bioorthogonal reactions, have provided researchers with an unprecedented ability to probe and manipulate biological systems with high precision. From unraveling the dynamics of the proteome to engineering novel therapeutic proteins, the applications of these versatile building blocks continue to expand. The ongoing discovery of natural biosynthetic pathways and the continuous development of new synthetic methods and bioorthogonal reactions promise an even more exciting future for the field. This guide has provided a comprehensive overview of the current state of the art, with the aim of empowering researchers to effectively utilize alkyne-containing amino acids in their own scientific endeavors.
References
- 1. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]
- 10. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 16. Two-strain, cell-selective protein labeling in mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogues of 2-(Fmoc-amino)-4-pentynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and applications of structural analogues of 2-(Fmoc-amino)-4-pentynoic acid. This class of non-canonical amino acids is pivotal in modern peptide chemistry and drug discovery, primarily serving as versatile building blocks for the introduction of alkyne functionalities into peptides. The terminal alkyne group enables powerful bioorthogonal "click" chemistry reactions, facilitating the development of novel peptide-based therapeutics, diagnostic tools, and research probes.
Core Structure and Significance
This compound, also known as Fmoc-L-propargylglycine, possesses a core structure featuring a fluorenylmethyloxycarbonyl (Fmoc) protected alpha-amino group and a terminal alkyne on a three-carbon side chain. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains under mild conditions.[1][2] The terminal alkyne is the key functional handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[][4][5] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized the way peptides are functionalized.[][4][5]
The ability to incorporate this unnatural amino acid into peptides opens up a vast array of possibilities for creating peptidomimetics with enhanced properties, such as increased stability, improved bioactivity, and novel functionalities.[6][7] These modifications are crucial in overcoming the limitations of natural peptides as drug candidates, including their susceptibility to enzymatic degradation.
Structural Analogues and Their Synthesis
Structural modifications of this compound have been explored to fine-tune the properties of the resulting peptides. These modifications primarily involve alterations in the carbon chain length, stereochemistry, and the position of the alkyne group.
Homologues: Varying the Carbon Chain Length
Analogues with different numbers of methylene groups between the α-carbon and the terminal alkyne have been synthesized to modulate the flexibility and reach of the alkyne handle. A key example is Fmoc-L-homopropargylglycine (Fmoc-L-HPG-OH), which has one additional methylene group compared to Fmoc-L-propargylglycine.
| Common Name | Systematic Name | Structure | Key Features |
| Fmoc-L-propargylglycine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | C20H17NO4 | The foundational and most commonly used analogue. |
| Fmoc-L-homopropargylglycine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid | C21H19NO4 | Longer side chain provides increased flexibility for bioconjugation. |
| (2S)-2-(Fmoc-amino)-5-hexynoic acid | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid | C21H19NO4 | Same as Fmoc-L-homopropargylglycine. |
Stereoisomers
The stereochemistry at the α-carbon significantly influences the conformation and biological activity of peptides. Both L- and D-enantiomers of propargylglycine are commercially available and have been incorporated into peptides to study the impact of stereochemistry on peptide structure and function.
| Compound Name | Stereochemistry | Applications |
| Fmoc-L-propargylglycine | S | Mimics natural L-amino acids. |
| Fmoc-D-propargylglycine | R | Used to introduce conformational constraints and increase proteolytic stability. |
Positional Isomers and Other Modifications
Research has also explored analogues with internal alkynes and other substitutions on the side chain, although these are less common. These modifications can influence the reactivity of the alkyne and the overall properties of the peptide.
Experimental Protocols
Optimized Synthesis of Fmoc-L-Homopropargylglycine (Fmoc-L-HPG-OH)
This protocol describes an efficient, multigram synthesis of Fmoc-L-HPG-OH, optimized for high yield and preservation of optical purity.[8]
Workflow Diagram:
Caption: Synthetic pathway for Fmoc-L-HPG-OH.
Detailed Methodology:
-
Double Boc Protection: Boc-L-Glu-OtBu is converted to the corresponding Weinreb amide after the installation of a second N-Boc protecting group. This double protection strategy is optimized for high material throughput.[8]
-
Reduction to Aldehyde: The Weinreb amide is then reduced to the corresponding aldehyde.[8]
-
Seyferth-Gilbert Homologation: The aldehyde undergoes a Seyferth-Gilbert homologation to form the terminal alkyne. This step is critical and has been optimized to minimize racemization by carefully controlling the amount of base used.[8]
-
Boc Deprotection: The Boc protecting groups are removed under acidic conditions to yield the free amino acid ester.
-
Fmoc Protection: The free amine is then protected with an Fmoc group using standard procedures.
-
Ester Hydrolysis: Finally, the ester is hydrolyzed to afford the desired Fmoc-L-HPG-OH.
Quantitative Data:
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound and its analogues into peptides is typically achieved using standard Fmoc-SPPS protocols.
Workflow Diagram:
Caption: The Fmoc-SPPS cycle for peptide elongation.
Detailed Methodology:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[2]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.
-
Coupling: The next Fmoc-protected amino acid (including the alkyne-containing analogue) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide chain.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the bioconjugation of an alkyne-containing peptide with an azide-functionalized molecule.[9]
Reaction Diagram:
Caption: General scheme of the CuAAC reaction.
Detailed Methodology:
-
Dissolution: The alkyne-modified peptide and the azide-containing molecule are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.
-
Catalyst Preparation: A fresh solution of the copper(I) catalyst is prepared. This is typically done by mixing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[9] A copper-coordinating ligand, such as TBTA, is often included to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Reaction: The catalyst solution is added to the mixture of the peptide and the azide molecule. The reaction is typically allowed to proceed at room temperature with gentle agitation.
-
Purification: Upon completion, the desired triazole-linked conjugate is purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery and Chemical Biology
The incorporation of this compound and its analogues into peptides has enabled a wide range of applications:
-
Peptide Cyclization: Intramolecular CuAAC can be used to generate cyclic peptides, which often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.
-
Synthesis of Peptide-Drug Conjugates: The alkyne handle allows for the straightforward conjugation of peptides to small molecule drugs, toxins, or imaging agents.
-
Development of Bio-probes: Peptides can be labeled with fluorescent dyes, biotin, or other reporter molecules for use in biochemical assays and cellular imaging.[10][11]
-
Creation of Stapled Peptides: The alkyne group can be used as one of the reactive partners in the formation of "stapled" peptides, where a synthetic brace is introduced to stabilize the helical structure of the peptide.[12]
-
Antimicrobial Peptide Development: The introduction of non-canonical amino acids can enhance the stability and activity of antimicrobial peptides.[13]
Conclusion
Structural analogues of this compound are indispensable tools in modern chemical biology and drug discovery. Their ability to introduce a bioorthogonal alkyne handle into peptides in a straightforward manner using standard Fmoc-SPPS has greatly expanded the possibilities for creating novel and effective peptide-based molecules. The continued development of new analogues with tailored properties will undoubtedly lead to further advancements in the design of next-generation therapeutics and research tools.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Incorporation of 2-(Fmoc-amino)-4-pentynoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Theoretical Foundations
2-(Fmoc-amino)-4-pentynoic acid, commonly referred to as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a non-canonical amino acid that has become an invaluable tool in modern peptide chemistry and drug development.[1] Its core utility lies in the introduction of a terminal alkyne functional group into a peptide sequence. This alkyne moiety serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
The incorporation of Fmoc-Pra-OH into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols utilizing the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.[3][4] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This iterative process of deprotection and coupling allows for the stepwise assembly of a desired peptide sequence on a solid support.[6]
The alkyne side chain of propargylglycine is stable to the standard conditions of Fmoc-SPPS, including the repetitive basic treatments for Fmoc removal and the acidic conditions used for final cleavage of the peptide from the resin. This stability ensures that the alkyne functionality remains intact and available for subsequent post-synthetic modifications.
Data Presentation: Properties of Fmoc-L-propargylglycine
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₄ | [1] |
| Molecular Weight | 335.35 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 175 - 177 °C | [1] |
| Chiral Purity | ≥ 99% (Chiral HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers follow a similar workflow.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Repeat the piperidine treatment for an additional 7 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 2.9-5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[3]
4. Capping (Optional):
-
If the coupling reaction is incomplete, the unreacted amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Iteration:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
Specific Protocol for Incorporating Fmoc-L-propargylglycine (Fmoc-Pra-OH)
The incorporation of Fmoc-Pra-OH generally follows the standard coupling protocol. However, due to its non-standard side chain, certain optimizations can ensure high coupling efficiency.
-
Coupling Reagents: Standard coupling reagents such as HBTU/HOBt or HATU are effective for coupling Fmoc-Pra-OH.[7]
-
Activation: Pre-activation of the Fmoc-Pra-OH with the coupling reagent and DIPEA for 1-2 minutes before addition to the resin is recommended.[3]
-
Reaction Time: A standard coupling time of 1-2 hours is typically sufficient.[3] The reaction can be monitored with the Kaiser test.
-
Double Coupling: If the initial coupling is found to be incomplete, a second coupling step can be performed to drive the reaction to completion.
On-Resin Cyclization via Click Chemistry
This protocol describes the intramolecular cyclization of a linear peptide containing both propargylglycine and an azide-functionalized amino acid (e.g., Fmoc-L-azidolysine).
1. Synthesis of the Linear Peptide:
-
Synthesize the linear peptide sequence on a suitable resin using the general SPPS protocol described above, incorporating Fmoc-Pra-OH and the Fmoc-azido-amino acid at the desired positions.
2. On-Resin Cyclization:
-
Swell the peptide-resin in argon-purged DMF.
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[7]
-
Add a solution of sodium ascorbate (4 equivalents) in DMF.[7]
-
Add a solution of copper(I) bromide (CuBr) (1.5 equivalents) in acetonitrile.[7]
-
Agitate the reaction mixture under an argon atmosphere for 8-18 hours at room temperature.[7][8]
-
Wash the resin sequentially with water, methanol, DMF, and dichloromethane.[7]
3. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[3]
4. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Mandatory Visualizations
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for on-resin peptide cyclization using click chemistry.
Application in Modulating Signaling Pathways: Targeting Angiogenesis
The unique capabilities afforded by the incorporation of this compound have significant implications for the development of novel therapeutics that can modulate cellular signaling pathways. A prominent example is in the field of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), initiate their signaling cascades by binding to both their respective receptor tyrosine kinases (RTKs) and to heparan sulfate proteoglycans (HSPGs) on the cell surface. This dual-receptor interaction is essential for robust downstream signaling.
Peptides designed to interfere with these interactions can act as potent inhibitors of angiogenesis. By incorporating Fmoc-Pra-OH into a peptide sequence that mimics the HSPG-binding domain of an anti-angiogenic protein, it is possible to create a scaffold for further modification. The alkyne handle can be used to attach other functional moieties, such as imaging agents for diagnostics or cytotoxic drugs for targeted therapy, via click chemistry.
For instance, a synthetic peptide containing propargylglycine could be designed to bind to the HSPG co-receptors, thereby blocking the binding of pro-angiogenic growth factors and inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. The efficiency of such peptide-drug conjugates can be quantitatively assessed using techniques like LC-MS to confirm the successful click reaction and subsequent in vitro and in vivo assays to measure the inhibition of angiogenesis.
Caption: Inhibition of HSPG-mediated angiogenic signaling by a propargylglycine-containing peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutic development.[1][2][3] This guide provides a comprehensive technical overview of the Fmoc group, its application in SPPS, detailed experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is the predominant method for chemically synthesizing peptides due to its robustness, efficiency, and amenability to automation.[3] The strategy is built on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions.[2] In the most common Fmoc/tBu (tert-butyl) protection scheme, the Fmoc group temporarily protects the α-amino group of the incoming amino acid and is labile to basic conditions.[2] Conversely, permanent protecting groups on the reactive side chains of amino acids are labile to strong acids, which are also used in the final step to cleave the completed peptide from the solid support.[2] This orthogonality is crucial as it ensures that the side-chain protecting groups remain intact during the iterative cycles of α-amino deprotection and coupling.[2]
The Fmoc strategy offers several advantages over the older tert-butoxycarbonyl (Boc) method, including milder deprotection conditions which are more compatible with sensitive amino acids and post-translational modifications like glycosylation and phosphorylation.[][][6]
The Fmoc Solid-Phase Peptide Synthesis Cycle
The synthesis of a peptide using Fmoc-SPPS is a cyclical process, with each cycle extending the peptide chain by a single amino acid. The fundamental steps of each cycle are deprotection, washing, coupling, and washing.[2]
References
The Pivotal Role of the Terminal Alkyne in 2-(Fmoc-amino)-4-pentynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic amino acid, 2-(Fmoc-amino)-4-pentynoic acid, has emerged as a critical tool in modern peptide chemistry and drug development. Its defining feature, a terminal alkyne group, serves as a versatile chemical handle for a wide array of bioorthogonal conjugation reactions. This guide provides an in-depth exploration of the role of this terminal alkyne, focusing on its application in solid-phase peptide synthesis (SPPS) and subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We present quantitative data on reaction efficiencies, detailed experimental protocols, and visual workflows to facilitate its implementation in the laboratory.
Introduction: The Power of a Terminal Alkyne
This compound is a non-canonical amino acid that combines the benefits of Fmoc-based solid-phase peptide synthesis with the precision of click chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless incorporation into growing peptide chains using standard automated or manual synthesis protocols.[1][2] The core utility of this amino acid, however, lies in its side chain, which terminates in a reactive alkyne group.
This terminal alkyne is relatively inert to the conditions of peptide synthesis, yet it can be selectively and efficiently reacted with an azide-containing molecule in the presence of a copper(I) catalyst.[3][4] This highly specific and high-yield reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage.[3][5] The bioorthogonal nature of this reaction—meaning it proceeds without interfering with native biological functionalities—makes it an invaluable tool for a multitude of applications.[6]
The incorporation of this compound into a peptide sequence, therefore, provides a specific site for the attachment of a wide range of functionalities, including:
-
Fluorophores and Quenchers: For studying protein-protein interactions, conformational changes, and cellular localization.
-
Polyethylene Glycol (PEG) Chains: To enhance the pharmacokinetic properties of peptide-based drugs, such as increased half-life and reduced immunogenicity.[7]
-
Cytotoxic Payloads: To create potent and targeted peptide-drug conjugates (PDCs) for cancer therapy.[8]
-
Biotin or other Affinity Tags: For purification and detection purposes.
-
Carbohydrates and Lipids: To generate synthetic glycoproteins and lipoproteins for studying their biological roles.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The first step in utilizing the terminal alkyne of this compound is its incorporation into a peptide sequence. This is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]
Logical Workflow for Fmoc-SPPS
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why bioconjugation is so important to peptides | Blog | Biosynth [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for Incorporating 2-(Fmoc-amino)-4-pentynoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Fmoc-amino)-4-pentynoic acid, also known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a non-natural amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the terminal alkyne group on its side chain, which allows for the straightforward introduction of a chemical handle into peptides.[1][3][4] This alkyne functionality is particularly amenable to post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][4][5] This enables the precise and efficient conjugation of various molecules, such as fluorophores, radiolabels, polyethylene glycol (PEG), and other bioactive moieties, to the peptide backbone.[5][6][7] The incorporation of this amino acid can also enhance peptide stability and resistance to enzymatic degradation.[1]
These application notes provide detailed protocols for the successful incorporation of Fmoc-Pra-OH into peptides using standard Fmoc-based SPPS, as well as a protocol for a subsequent on-resin click reaction.
Data Presentation
The successful incorporation of Fmoc-Pra-OH and subsequent peptide purity are dependent on the chosen coupling reagents and reaction conditions. Below is a summary of expected outcomes based on commonly used reagents in Fmoc-SPPS.
Table 1: Coupling Reagent Performance in Fmoc-SPPS
| Coupling Reagent | Additive | Typical Coupling Time | General Purity (%) | Key Considerations |
| HBTU | DIPEA/NMM | 15-60 min | >95 | Highly efficient and rapid.[8][9] |
| HATU | DIPEA/NMM | 15-60 min | >95 | Similar to HBTU, often used for difficult couplings.[10] |
| DIC | HOBt/Oxyma | 30-120 min | >95 | Cost-effective, with a soluble urea byproduct that simplifies purification.[8][11] |
| PyBOP | DIPEA/NMM | 20-90 min | >95 | Well-suited for most standard coupling reactions.[11] |
Note: Purity is dependent on the specific peptide sequence and purification method. The data presented are typical for standard peptide syntheses.
Table 2: Typical Cleavage Cocktail Compositions
| Reagent Cocktail | Composition | Application Notes |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | "Odorless" cocktail, useful for peptides with trityl-based protecting groups.[5] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A robust, general-purpose cleavage reagent suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[12] |
| TFA/TIPS/H₂O | TFA (95%), TIPS (2.5%), Water (2.5%) | A common and effective cleavage cocktail for many standard peptides.[13][14] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Pra-OH
This protocol outlines the manual incorporation of Fmoc-Pra-OH into a peptide sequence on a solid support using standard Fmoc chemistry.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group.[8]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
3. Coupling of Fmoc-Pra-OH:
-
In a separate vial, dissolve Fmoc-Pra-OH (2-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-5 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents) in DMF.[8]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for the recommended coupling time (see Table 1).
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.[13]
-
Prepare a fresh cleavage cocktail (see Table 2 for options). For a standard peptide, a mixture of TFA/TIPS/H₂O (95:2.5:2.5) is often sufficient.[13][14]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.[5][13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
8. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[15]
.
Caption: Workflow for SPPS incorporating Fmoc-Pra-OH.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the alkyne side chain of the peptide while it is still attached to the solid support.
1. Peptide-Resin Preparation:
-
Following the completion of peptide synthesis (after step 5 in Protocol 1), ensure the N-terminal Fmoc group is still attached to protect the terminal amine.
-
Swell the peptide-resin in DCM for 10 minutes.[3]
2. Catalyst Solution Preparation:
-
Bubble nitrogen gas through dimethyl sulfoxide (DMSO) for at least 10 minutes to deoxygenate.[3]
-
Dissolve copper(I) bromide (CuBr) (1 equivalent based on resin loading) completely in the deoxygenated DMSO.[3]
3. Click Reaction:
-
Drain the DCM from the resin.
-
Add the CuBr/DMSO solution to the resin.
-
Add the azide-containing molecule of interest (typically 1.5-5 equivalents).
-
Add 1 equivalent of a 0.1 M aqueous ascorbic acid solution.[3]
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.[3]
-
Purge the reaction vessel with nitrogen for 5 minutes.[3]
-
Seal the vessel and agitate gently at room temperature for 16-18 hours.[3]
4. Washing:
-
Filter the resin.
-
Wash the resin sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).[3]
5. Cleavage, Deprotection, and Purification:
-
Proceed with the final Fmoc deprotection, cleavage, and purification as described in Protocol 1 (steps 6-8).
.
Caption: On-resin CuAAC click reaction workflow.
Potential Side Reactions and Mitigation
-
Racemization: While generally low with urethane-based protecting groups like Fmoc, some racemization can occur during the activation step.[8] Using additives like HOBt or Oxyma with DIC can minimize this risk.[8][10]
-
Aspartimide Formation: For sequences containing aspartic acid, prolonged exposure to the basic conditions of Fmoc deprotection can lead to aspartimide formation.[8] Using milder deprotection conditions or incorporating protecting groups on the aspartic acid side chain that hinder this side reaction can be beneficial.
-
Oxidation of Sensitive Residues: Methionine and cysteine residues can be susceptible to oxidation during cleavage. The use of scavengers like EDT or specific cleavage cocktails such as Reagent H is recommended for peptides containing these amino acids.[1]
-
Reaction with the Alkyne Group: The terminal alkyne of propargylglycine is generally stable under standard SPPS conditions. However, strong nucleophiles or bases could potentially react with the alkyne. Standard Fmoc-SPPS protocols are designed to be compatible with this functional group.
Characterization of the Final Peptide
The final purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the synthesized peptide.[12] The observed mass should correspond to the theoretical mass of the peptide containing the 2-amino-4-pentynoic acid residue.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.[15] A single, sharp peak is indicative of a highly pure sample.
By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide sequences, opening up a wide range of possibilities for post-synthesis modifications and the development of novel peptide-based therapeutics and research tools.
References
- 1. nbinno.com [nbinno.com]
- 2. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chempep.com [chempep.com]
- 5. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 6. promega.com [promega.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 2-(Fmoc-amino)-4-pentynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2] This powerful ligation reaction enables the covalent linkage of two molecules with high yields under mild conditions.[1] The incorporation of non-canonical amino acids bearing alkyne functionalities, such as 2-(Fmoc-amino)-4-pentynoic acid (a propargylglycine derivative), into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) provides a versatile handle for subsequent modifications.[1] These modifications include the synthesis of peptide-drug conjugates (PDCs), the creation of cyclic peptides with enhanced stability and bioactivity, and the attachment of imaging agents or other labels.[3][4] This document provides detailed protocols for the incorporation of this compound into peptides and subsequent on-resin and solution-phase copper-catalyzed click chemistry reactions.
Core Principles and Applications
The workflow begins with the standard Fmoc-SPPS to assemble the peptide chain, incorporating this compound at the desired position. The terminal alkyne group of this amino acid serves as a reactive handle for the CuAAC reaction. This reaction can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution).[5]
Key Applications:
-
Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the precise attachment of azide-modified cytotoxic drugs to a targeting peptide, creating a potent therapeutic agent.[3]
-
Cyclic Peptides: Intramolecular click chemistry between an alkyne-containing amino acid and an azide-containing amino acid within the same peptide sequence can generate cyclic peptides.[4] Cyclization often enhances conformational stability, resistance to enzymatic degradation, and receptor binding affinity.[4]
-
Bioconjugation: Peptides functionalized with this compound can be readily conjugated to a wide array of azide-containing molecules, including fluorescent dyes, radiolabels for imaging, and polyethylene glycol (PEG) to improve pharmacokinetic properties.
Experimental Workflow and Signaling Pathways
The overall experimental process involves several key stages, from the initial peptide synthesis to the final click reaction and purification. The CuAAC reaction itself proceeds through a well-defined catalytic cycle involving a copper(I) species.
Caption: A generalized workflow from peptide synthesis to the final clicked product.
Caption: A simplified diagram of the CuAAC catalytic cycle.
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors, including the copper source, solvent, and the presence of ligands or bases. Below is a summary of conditions reported for on-resin peptide cyclization using propargylglycine.
| Peptide Sequence | Copper Source (eq.) | Reducing Agent (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclic NGR peptide analog | CuI (not specified) | - | - | DMF | 8 | ~22 | [4] |
| Heptameric peptide (Fmoc-Pra-XXXXX-Az4) | CuI (1.5) | Ascorbic Acid (7.0) | Piperidine (20%) | DMF | - | ~87.4 | |
| Heptameric peptide (Fmoc-Pra-XXXXX-Az4) | [Cu4I4(pip)4] | - | - | DMF | - | ~89 | |
| RGD-containing peptides (11-mer and 19-mer) | CuI (0.5) | - | - | DMSO | - | High | [5] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the alkyne-containing amino acid.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (Fmoc-L-propargylglycine)
-
Coupling reagents: HBTU or HCTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU/HCTU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Incorporate this compound: Follow the standard coupling procedure (Step 4) using this compound.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Washing: Wash the peptide-resin with DMF (3x), DCM (3x), and dry under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Click Chemistry (Intramolecular Cyclization)
This protocol is adapted for the cyclization of a peptide containing both an alkyne (from this compound) and an azide functionality.
Materials:
-
Peptide-resin containing alkyne and azide groups
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)
-
Sodium Ascorbate (optional, for Cu(II) sources)
-
Bases: 2,6-lutidine and DIEA
-
Solvent: Anhydrous DMF or DMSO
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in DCM (10 mL/g resin) for 10 minutes, then drain.
-
Catalyst Solution Preparation:
-
Bubble nitrogen gas through anhydrous DMF or DMSO (12 mL/g resin) for at least 15 minutes to deoxygenate.
-
Dissolve CuBr or CuI (1.5-2 eq. based on resin loading) completely in the deoxygenated solvent.
-
-
Click Reaction:
-
Add the copper catalyst solution to the swollen resin.
-
Add 2,6-lutidine (10 eq.) and DIEA (10 eq.).
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and agitate gently at room temperature for 8-18 hours.
-
-
Washing:
-
Filter the reaction solution.
-
Wash the resin with DMF (3x), IPA/DMSO (5:3 v/v) (3x), DMF (3x), and finally DCM (3x).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether and purify by reverse-phase HPLC. An overall isolated yield of approximately 22% can be expected for some cyclic peptides after purification.[4]
Protocol 3: Solution-Phase Copper-Catalyzed Click Chemistry (Bioconjugation)
This protocol describes the conjugation of a purified alkyne-containing peptide to an azide-functionalized molecule.
Materials:
-
Purified peptide containing a propargylglycine residue
-
Azide-functionalized molecule (e.g., azide-PEG, azido-drug)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: A mixture of water/t-BuOH (1:1), DMF, or DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-peptide (1.0 eq.) and the azide-molecule (1.1 eq.) in the chosen solvent system.
-
Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 20 mM) and sodium ascorbate (e.g., 100 mM).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction vial, combine the peptide and azide solutions.
-
Add the CuSO₄ solution to a final concentration of 0.1-0.25 mM. If using a ligand, pre-mix the CuSO₄ and THPTA (5 eq. relative to copper).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently heated (e.g., 37°C) if required.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified directly by reverse-phase HPLC. If necessary, quench the reaction with EDTA to chelate the copper.
-
Application Example: Synthesis of Cyclic RGD Peptide Analogs
A practical application of this protocol is the synthesis of cyclic Arg-Gly-Asp (RGD) peptide analogs for targeted drug delivery and cancer imaging.[4] The RGD motif is a well-known ligand for αvβ3 integrins, which are overexpressed on the surface of many tumor cells.
In this application, a linear peptide containing Fmoc-D-propargylglycine and an azido-lysine derivative is synthesized on-resin using the methods described in Protocol 1. Subsequently, an on-resin intramolecular click cyclization is performed according to Protocol 2. The resulting cyclic peptide, which contains a stable triazole linkage, can then be conjugated to imaging agents or therapeutic payloads. Preliminary binding assays have shown that such cyclic RGD analogs can specifically bind to cancer cell lysates, demonstrating their potential for in vivo applications.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Protein Labeling using 2-(Fmoc-amino)-4-pentynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of proteomics and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization within complex biological systems. 2-(Fmoc-amino)-4-pentynoic acid, a non-canonical amino acid, serves as a powerful tool for bioorthogonal protein labeling. Its terminal alkyne group allows for highly specific and efficient covalent modification through "click chemistry" reactions.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and proteins, followed by fluorescent labeling for downstream analysis.
The primary method for incorporating this amino acid is through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used technique for generating custom peptides.[3][4] Once incorporated, the alkyne-tagged peptide or protein can be conjugated to a variety of reporter molecules, such as fluorescent dyes or biotin, that bear a complementary azide group. This is typically achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5]
Data Presentation
The efficiency of protein labeling is a critical parameter. The following tables provide a summary of expected quantitative data for labeling reactions, compiled from studies on similar alkyne-containing amino acids.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Click Chemistry Type | CuAAC | CuAAC | SPAAC |
| Alkyne-Peptide Conc. (µM) | 100 | 50 | 100 |
| Azide-Fluorophore Conc. (µM) | 200 | 100 | 200 |
| Catalyst/Reagent | CuSO₄/Sodium Ascorbate | CuSO₄/Sodium Ascorbate/THPTA | DBCO-Azide |
| Reaction Time (hours) | 1 | 2 | 4 |
| Labeling Efficiency (%) | >95 | >90 | >98 |
| Table 1: Comparative Labeling Efficiencies under Different Click Chemistry Conditions. Data is representative and may vary based on the specific peptide sequence and fluorophore. |
| Reporter Molecule | Excitation (nm) | Emission (nm) | Quantum Yield | Application |
| Azide-Fluor 488 | 495 | 519 | 0.92 | Fluorescence Microscopy, Flow Cytometry |
| Azide-Fluor 594 | 590 | 617 | 0.66 | FRET, Super-resolution Microscopy |
| Azide-Biotin | N/A | N/A | N/A | Affinity Purification, Western Blotting |
| Table 2: Properties of Common Reporter Molecules for Alkyne-Azide Click Chemistry. |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass of the purified peptide using mass spectrometry (e.g., LC-MS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified peptide with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 100 µM.
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 50 mM THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-peptide solution
-
Azide-fluorophore stock solution (to a final concentration of 200 µM)
-
THPTA stock solution (to a final concentration of 1 mM)
-
CuSO₄ stock solution (to a final concentration of 0.5 mM)
-
Sodium ascorbate stock solution (to a final concentration of 5 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Purification: Remove excess reagents and unreacted dye by size-exclusion chromatography (e.g., a desalting column) or RP-HPLC.
-
Analysis:
-
Confirm successful labeling by LC-MS, observing the mass shift corresponding to the addition of the fluorophore.
-
Analyze the labeled peptide by fluorescence spectroscopy to confirm the presence of the fluorophore.
-
Visualizations
Workflow for the synthesis of an alkyne-modified peptide using Fmoc-SPPS.
General workflow for CuAAC click chemistry labeling of an alkyne-modified peptide.
Conceptual workflow for identifying protein-protein interactions using alkyne-tagging.
References
- 1. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Metabolic Labeling of Cells with 2-Amino-4-Pentynoic Acid: A Guide for Researchers
Application Notes and Protocols for the Incorporation and Analysis of a Bioorthogonal Amino Acid
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biological processes within living cells. By introducing molecules with bioorthogonal functional groups, such as alkynes or azides, into cellular metabolic pathways, researchers can track, visualize, and quantify newly synthesized biomolecules. This document provides detailed application notes and protocols for the metabolic labeling of cells using 2-amino-4-pentynoic acid, a non-canonical amino acid bearing a terminal alkyne group. This amino acid, also known as L-propargylglycine, serves as a substrate for protein synthesis and enables the subsequent detection and analysis of nascent proteins through "click chemistry."
The commercially available precursor, 2-(Fmoc-amino)-4-pentynoic acid, is an N-terminally protected form of the amino acid, primarily used in solid-phase peptide synthesis. For metabolic labeling of live cells, the fluorenylmethyloxycarbonyl (Fmoc) protecting group must be removed to yield the free amino acid, 2-amino-4-pentynoic acid. Standard Fmoc deprotection methods involving bases like piperidine are cytotoxic and therefore unsuitable for live-cell applications. This guide will focus on the application of the deprotected, active form of the amino acid for cellular metabolic labeling.
Principle of the Method
The metabolic labeling process using 2-amino-4-pentynoic acid involves a two-step procedure. First, the alkyne-containing amino acid is introduced into the cell culture medium. As cells grow and synthesize new proteins, this non-canonical amino acid is incorporated into the nascent polypeptide chains by the cellular translational machinery.
Following the labeling period, the alkyne-tagged proteins can be detected and analyzed using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry." This highly specific and efficient reaction allows for the covalent attachment of a variety of azide-functionalized reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.
Applications
The metabolic labeling of cells with 2-amino-4-pentynoic acid has a range of applications in cell biology and drug development, including:
-
Visualization of Newly Synthesized Proteins: Fluorescently tagging alkyne-labeled proteins allows for the imaging of protein synthesis localization and dynamics within cells.
-
Quantitative Proteomics: By coupling the alkyne-labeled proteins to a biotin-azide tag, researchers can enrich for newly synthesized proteins and perform quantitative mass spectrometry to analyze changes in the proteome in response to various stimuli or drug treatments.
-
Monitoring Protein Turnover: Pulse-chase experiments using 2-amino-4-pentynoic acid can be employed to study the rates of protein synthesis and degradation.
-
Identification of Drug Targets: This technique can be used to identify proteins whose synthesis is altered by a drug candidate.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling cultured mammalian cells with 2-amino-4-pentynoic acid. Optimal conditions, including incubation time and amino acid concentration, may need to be determined empirically for each cell line and experimental setup.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium (or medium lacking the amino acid for which 2-amino-4-pentynoic acid is intended to be a surrogate)
-
2-amino-4-pentynoic acid (L-propargylglycine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight in complete culture medium.
-
Amino Acid Depletion (Optional but Recommended): To enhance the incorporation of the alkyne-amino acid, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then incubate the cells in methionine-free (or other appropriate amino acid-free) medium for 30-60 minutes.
-
Metabolic Labeling: Prepare the labeling medium by supplementing the amino acid-free medium with 2-amino-4-pentynoic acid. A starting concentration of 50-200 µM is recommended. Remove the depletion medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the rate of protein synthesis in the specific cell line and the experimental goals.
-
Cell Lysis: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the alkyne-labeled proteins. The lysate is now ready for downstream click chemistry and analysis.
Protocol 2: Click Chemistry Reaction for Protein Visualization
This protocol describes the copper-catalyzed click reaction to attach a fluorescent azide to the alkyne-labeled proteins in the cell lysate for visualization by SDS-PAGE.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reagents:
-
Fluorescent azide stock solution (e.g., 10 mM in DMSO)
-
TCEP stock solution (50 mM in water, freshly prepared)
-
TBTA stock solution (10 mM in DMSO)
-
CuSO4 stock solution (50 mM in water)
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
50 µg of alkyne-labeled protein lysate
-
Adjust volume to 40 µL with PBS or lysis buffer
-
2 µL of fluorescent azide stock solution (final concentration ~0.4 mM)
-
2 µL of TCEP stock solution (final concentration ~2 mM)
-
4 µL of TBTA stock solution (final concentration ~0.8 mM)
-
-
Initiate the Reaction: Add 2 µL of CuSO4 stock solution (final concentration ~2 mM).
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x SDS-PAGE loading buffer to the reaction mixture.
-
Denaturation: Heat the sample at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the sample onto a polyacrylamide gel and run the electrophoresis.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.
-
Total Protein Staining: Subsequently, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire protein profile as a loading control.
Quantitative Data
The following tables summarize typical experimental parameters and expected outcomes for the metabolic labeling of cells with 2-amino-4-pentynoic acid. These values should be used as a starting point and may require optimization for specific experimental systems.
Table 1: Recommended Labeling Conditions for Different Cell Lines
| Cell Line | 2-Amino-4-pentynoic acid Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| HeLa | 50 - 150 | 4 - 18 | Robust incorporation into newly synthesized proteins. |
| HEK293T | 50 - 200 | 2 - 12 | High labeling efficiency due to rapid proliferation. |
| A549 | 100 - 250 | 6 - 24 | Moderate incorporation, may require longer incubation. |
| Primary Neurons | 25 - 100 | 12 - 48 | Lower concentration recommended to minimize potential toxicity. |
Table 2: Click Chemistry Reaction Components and Concentrations
| Component | Stock Concentration | Final Concentration | Purpose |
| Alkyne-labeled protein | 1-5 mg/mL | 1 mg/mL | Substrate for the click reaction. |
| Azide-Reporter | 10 mM | 0.1 - 0.5 mM | Detection molecule (fluorophore or biotin). |
| TCEP | 50 mM | 1 - 2 mM | Reducing agent to maintain copper in the Cu(I) state. |
| TBTA | 10 mM | 0.5 - 1 mM | Ligand to stabilize the Cu(I) catalyst and protect proteins. |
| CuSO4 | 50 mM | 1 - 2 mM | Source of the copper catalyst. |
Visualizations
Diagram 1: Experimental Workflow for Metabolic Labeling and Analysis
Caption: Workflow for metabolic labeling and analysis.
Diagram 2: Signaling Pathway Visualization from Quantitative Proteomics Data
Caption: Example signaling pathway with hypothetical data.
Troubleshooting and Considerations
-
Cytotoxicity: While 2-amino-4-pentynoic acid is generally well-tolerated by cells, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal concentration for your specific cell line, especially for long-term labeling experiments. The D-enantiomer of propargylglycine has been reported to have some nephrotoxicity in mice, so using the L-enantiomer is recommended.
-
Incorporation Efficiency: The efficiency of incorporation can vary between cell lines and may be influenced by the concentration of the corresponding natural amino acid in the medium. Using amino acid-free medium for the labeling step is highly recommended.
-
Click Chemistry Efficiency: The click chemistry reaction is generally robust. However, ensure that the TCEP and sodium ascorbate solutions are freshly prepared, as they are prone to oxidation. The use of a copper-stabilizing ligand like TBTA is crucial to prevent protein precipitation and damage.
-
Background Labeling: To control for non-specific binding of the azide reporter, include a control sample that has not been metabolically labeled with the alkyne amino acid but is subjected to the same click chemistry reaction.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can successfully employ 2-amino-4-pentynoic acid for the metabolic labeling and subsequent analysis of newly synthesized proteins in a wide range of biological contexts.
Application Notes and Protocols for Fmoc-Deprotection of 2-(Fmoc-amino)-4-pentynoic Acid on Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, biological probes, and advanced materials. 2-(Fmoc-amino)-4-pentynoic acid, also known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a terminal alkyne functionality. This alkyne group serves as a versatile chemical handle for subsequent modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling peptide cyclization, labeling with fluorophores, or conjugation to other molecules.[1][2]
A critical step in SPPS is the efficient and selective removal of the Nα-Fmoc protecting group to allow for the elongation of the peptide chain. This application note provides detailed protocols and guidance on the Fmoc-deprotection of this compound on a solid support resin. The presented data and protocols are based on established Fmoc chemistry principles and the successful synthesis of propargylglycine-containing peptides reported in the literature. The primary finding is that the terminal alkyne functionality of 2-amino-4-pentynoic acid is stable under standard Fmoc-deprotection conditions.
Chemical Structures
Caption: Reaction scheme for the Fmoc-deprotection of 2-amino-4-pentynoic acid on resin.
Recommended Deprotection Conditions
Standard Fmoc-deprotection conditions are highly effective for the removal of the Fmoc group from this compound without compromising the integrity of the alkyne side chain. The following table summarizes the recommended protocols.
| Parameter | Standard Protocol | Alternative for Difficult Sequences |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% DBU, 2% Piperidine in DMF |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Treatment Time | 2 x 10 minutes (1 x 3 min, 1 x 7 min) | 2 x 5 minutes |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Optional: UV monitoring of dibenzofulvene-piperidine adduct at ~301 nm | Optional: Kaiser Test |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
This protocol is suitable for the majority of peptide sequences containing 2-amino-4-pentynoic acid.
Materials:
-
Peptide-resin with N-terminal Fmoc-2-amino-4-pentynoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 10-15 minutes at room temperature.[3]
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine and successful Fmoc-deprotection.
Protocol 2: Fmoc-Deprotection for Aggregated or Difficult Sequences
For sequences prone to aggregation, a stronger base cocktail can be employed to ensure complete deprotection.
Materials:
-
Peptide-resin with N-terminal Fmoc-2-amino-4-pentynoic acid
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperidine, sequencing grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Solvent Removal: Drain the solvent from the reaction vessel.
-
First Deprotection: Add the DBU/piperidine deprotection solution to the resin and agitate for 5 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperidine deprotection solution and agitate for another 5 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF or NMP (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Potential Side Reactions and Troubleshooting
While the alkyne functionality of 2-amino-4-pentynoic acid is stable under standard Fmoc-deprotection conditions, general side reactions associated with SPPS can still occur.
| Issue | Potential Cause | Mitigation Strategy |
| Incomplete Deprotection | Peptide aggregation, steric hindrance. | Use the alternative deprotection protocol with DBU. Increase deprotection time or temperature. |
| Diketopiperazine (DKP) Formation | Most prevalent with Proline or other sterically unhindered amino acids at the C-terminus or penultimate position. | Not a significant concern for 2-amino-4-pentynoic acid itself, but be mindful of the preceding residue in the sequence. |
| Racemization | Over-activation during the subsequent coupling step. | Use appropriate coupling reagents and optimized reaction times for the next amino acid addition. |
Workflow and Logic Diagrams
Experimental Workflow for a Single Deprotection Cycle
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition "Click" Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Application Note: Optimizing the Incorporation of 2-(Fmoc-amino)-4-pentynoic Acid in Automated Solid-Phase Peptide Synthesis
Introduction
2-(Fmoc-amino)-4-pentynoic acid, commonly known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a non-canonical amino acid of significant interest in chemical biology and drug development. Its terminal alkyne side chain serves as a versatile chemical handle for post-synthetic modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the precise introduction of various functionalities, such as fluorophores, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs, onto a peptide scaffold.
The successful synthesis of peptides incorporating Fmoc-Pra-OH relies on its efficient coupling during automated solid-phase peptide synthesis (SPPS). While not as sterically hindered as amino acids like α-aminoisobutyric acid (Aib), the unique electronic nature of the alkyne side chain and potential for side reactions necessitate optimized coupling protocols to ensure high peptide purity and yield. This document provides detailed protocols and recommendations for efficiently incorporating Fmoc-Pra-OH using automated peptide synthesizers.
Factors Influencing Coupling Efficiency
The efficiency of incorporating Fmoc-Pra-OH can be influenced by several factors inherent to SPPS:
-
Steric Hindrance: The growing peptide chain can fold or aggregate on the resin support, sterically hindering the N-terminal amine and impeding the incoming activated amino acid.[1]
-
Coupling Reagents: The choice of activating agent is critical. While standard reagents can be effective, more powerful onium salt reagents are often required for challenging couplings to ensure rapid and complete reactions.[2]
-
Reaction Time and Repetitions: Incomplete couplings result in deletion sequences, which are often difficult to separate from the target peptide. Strategies such as extended reaction times or double coupling can mitigate this issue.[3][4]
-
Sequence Dependencies: The coupling efficiency of any given amino acid can be affected by the preceding and subsequent residues in the sequence.[5]
Data Summary: Recommended Coupling Conditions
While specific quantitative data for the coupling efficiency of this compound is sequence-dependent, the following table summarizes recommended conditions based on established protocols for non-canonical or "difficult" amino acids. The choice of conditions should be guided by the complexity of the peptide and the desired final purity.
| Coupling Reagent | Base | Strategy | Relative Efficiency | Key Considerations |
| HBTU / HOBt | DIPEA | Single Coupling (30-60 min) | Standard | Generally effective for routine couplings. May be insufficient for difficult sequences, potentially leading to deletion products.[6] |
| DIC / OxymaPure® | N/A | Single Coupling (60-120 min) | Good | A cost-effective method that minimizes racemization. Reaction times are typically longer than with aminium reagents.[7] |
| HATU / HOAt | DIPEA / Collidine | Single Coupling (20-45 min) | High | Recommended for difficult couplings. The OAt-ester formed is more reactive than the OBt-ester from HBTU, leading to faster and more complete reactions.[6][8] |
| HBTU / HOBt | DIPEA | Double Coupling (2 x 30-45 min) | High | A reliable strategy to drive the reaction to completion and minimize deletion sequences, especially after bulky or problematic residues.[3][9] |
| HATU / HOAt | DIPEA / Collidine | Double Coupling (2 x 20-30 min) | Very High | The most robust method for ensuring maximal incorporation of challenging amino acids, recommended for critical sequences to maximize purity and yield.[2] |
Experimental Protocols
Protocol 1: Automated Coupling of this compound
This protocol outlines a standard procedure for incorporating Fmoc-Pra-OH on an automated peptide synthesizer using HATU, the recommended reagent for high efficiency.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound (Fmoc-Pra-OH)
-
Standard Fmoc-protected amino acids
-
Coupling/Activation Solution: 0.5 M HATU in DMF
-
Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP
-
Amino Acid Solution: 0.5 M Fmoc-Pra-OH in DMF
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the synthesizer's reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal. Drain.
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
Coupling of Fmoc-Pra-OH:
-
Dispense the Fmoc-Pra-OH solution (4 equivalents relative to resin loading) to the reaction vessel.
-
Dispense the HATU solution (3.9 equivalents) to the reaction vessel.
-
Dispense the DIPEA solution (8 equivalents) to initiate activation and coupling.
-
Allow the coupling reaction to proceed for 45-60 minutes. Agitation should be active throughout.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 cycles) followed by DCM (3 cycles) and a final DMF wash (3 cycles) to remove excess reagents and byproducts.
-
(Optional but Recommended) Double Coupling: To maximize yield, repeat step 3 without the preceding deprotection step. After the first coupling and a brief DMF wash, add fresh reagents and perform a second coupling.
-
Chain Elongation: Proceed with the deprotection and coupling of the next standard amino acid in the sequence according to the synthesizer's standard protocol.[10]
Protocol 2: Qualitative Assessment of Coupling Efficiency (Kaiser Test)
The Kaiser test is used to detect the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction.
Procedure:
-
After the coupling of Fmoc-Pra-OH and subsequent washing, carefully remove a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads in a small glass test tube with ethanol and allow them to dry.
-
Add 2-3 drops of each Kaiser test reagent (Reagent A: ninhydrin in ethanol; Reagent B: phenol in ethanol; Reagent C: potassium cyanide in pyridine).
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Visualizations
Caption: Workflow for coupling and efficiency monitoring of Fmoc-Pra-OH.
Caption: Factors influencing coupling efficiency in automated peptide synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation of Peptides Containing 2-(Fmoc-amino)-4-pentynoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and chemical biology. The incorporation of non-canonical amino acids with bioorthogonal functionalities offers a precise handle for subsequent conjugation reactions. 2-(Fmoc-amino)-4-pentynoic acid, a readily available building block, allows for the introduction of a terminal alkyne group into a peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This alkyne moiety serves as a versatile handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of various molecules, including fluorophores, small molecule drugs, or polyethylene glycol (PEG), to the peptide of interest.[1][2][3]
These application notes provide a detailed protocol for the synthesis of an alkyne-containing peptide using this compound and its subsequent bioconjugation to an azide-functionalized molecule via CuAAC.
Key Applications
The ability to specifically label peptides containing this compound opens up a wide range of applications in biomedical research and drug development:
-
Peptide-Drug Conjugates (PDCs): The targeted delivery of cytotoxic agents to cancer cells.
-
Molecular Imaging: The attachment of fluorescent dyes or imaging agents for in vitro and in vivo tracking.[4]
-
Pharmacokinetic Modification: The conjugation of PEG chains (PEGylation) to improve the solubility and in vivo half-life of therapeutic peptides.
-
Development of Novel Biomaterials: The creation of peptide-functionalized surfaces and hydrogels.
-
Probing Protein-Protein Interactions: The use of labeled peptides to study biological interactions.
Experimental Workflow Overview
The overall process involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide sequence on a solid support, incorporating this compound at the desired position.
-
Bioconjugation (CuAAC): The "clicking" of an azide-containing molecule to the alkyne-functionalized peptide.
-
Purification and Characterization: Isolation and verification of the final peptide conjugate.
Caption: Overall experimental workflow for the synthesis and bioconjugation of a peptide containing this compound.
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Containing Peptide
This protocol describes the manual synthesis of a model peptide containing this compound. The synthesis is based on standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes at room temperature.[5]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[5]
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To confirm coupling completion, perform a ninhydrin test.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Part 2: Bioconjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-containing peptide to an azide-functionalized molecule (e.g., a fluorescent dye).
Caption: Schematic of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Crude alkyne-containing peptide
-
Azide-functionalized molecule (e.g., Azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Degassed water
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the crude alkyne-peptide in degassed water or a suitable buffer.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in degassed water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Ensure the final volume is adjusted with the reaction buffer.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding EDTA to chelate the copper ions.
-
Part 3: Purification and Characterization
Materials:
-
Crude peptide conjugate solution
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN) with 0.1% TFA (Mobile Phase B)
-
Water with 0.1% TFA (Mobile Phase A)
-
Mass spectrometer (e.g., ESI-MS)
Protocol:
-
Purification by RP-HPLC:
-
Acidify the crude reaction mixture with TFA.
-
Inject the solution onto a semi-preparative C18 RP-HPLC column.
-
Elute the peptide conjugate using a linear gradient of Mobile Phase B in Mobile Phase A (e.g., 5-95% B over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm (if aromatic residues are present) and at the specific wavelength of the conjugated molecule (e.g., fluorophore).
-
Collect the fractions corresponding to the desired product peak.
-
-
Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the product by mass spectrometry to verify the molecular weight of the peptide conjugate.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide conjugate as a fluffy powder.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis and bioconjugation of alkyne-containing peptides. Note that yields can vary significantly depending on the peptide sequence, the nature of the conjugated molecule, and the specific reaction conditions.
Table 1: Representative Yields for SPPS and Bioconjugation
| Step | Product | Typical Yield (%) | Reference |
| SPPS | Crude Alkyne-Peptide | 37 - 57 | [9] |
| CuAAC Bioconjugation | Purified Peptide Conjugate | >41 | [9] |
| CuAAC Bioconjugation | Purified Peptide Conjugate | 43 | [10] |
| CuAAC Bioconjugation | Purified Peptide Conjugate | 69 - 72 | [10] |
Table 2: Purity Assessment Before and After RP-HPLC Purification
| Sample | Purity (%) | Method |
| Crude Peptide Conjugate | Variable (often <70%) | Analytical RP-HPLC |
| Purified Peptide Conjugate | >95% | Analytical RP-HPLC |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| SPPS: Incomplete Coupling | Steric hindrance of amino acids; Aggregation of peptide chain. | Double couple the problematic residue; Use a different coupling reagent (e.g., HATU); Incorporate pseudo-prolines. |
| SPPS: Low Yield of Crude Peptide | Inefficient cleavage; Premature chain termination. | Ensure complete dryness of resin before cleavage; Use fresh cleavage cocktail; Confirm completion of each coupling step. |
| CuAAC: Low Conjugation Yield | Oxidation of Cu(I) to Cu(II); Low reactivity of alkyne or azide; Precipitation of reagents. | Degas all solutions; Use a Cu(I)-stabilizing ligand like THPTA; Increase the excess of azide and/or copper/ascorbate; Use a co-solvent like DMSO to improve solubility. |
| Purification: Poor Separation of Product and Starting Material | Similar hydrophobicity of starting peptide and product. | Optimize the HPLC gradient (make it shallower); Try a different stationary phase (e.g., C4 instead of C18). |
References
- 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of copper(i) catalyzed azide–alkyne [3+2] cycloaddition to the synthesis of template-assembled multivalent peptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Cyclic Peptides via Intramolecular Cycloaddition of 2-(Fmoc-amino)-4-pentynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides are a promising class of therapeutic agents, offering advantages over their linear counterparts such as enhanced metabolic stability, improved receptor selectivity, and higher bioavailability. A robust method for peptide cyclization involves the incorporation of non-canonical amino acids bearing orthogonal reactive groups, enabling intramolecular "click chemistry." This document provides detailed protocols for the synthesis of cyclic peptides using 2-(Fmoc-amino)-4-pentynoic acid (Fmoc-Pra-OH), an alkyne-bearing amino acid, and a corresponding azide-containing amino acid via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protocols cover solid-phase peptide synthesis (SPPS) of the linear precursor, on-resin intramolecular cyclization, and final cleavage and purification steps.
Introduction
The formation of a stable, covalent ring is a key strategy in peptide drug design to constrain the molecule into its bioactive conformation. The 1,2,3-triazole linkage formed via CuAAC is an excellent choice for this purpose as it is chemically inert, stable to enzymatic degradation, and can act as a mimic of the native amide bond.[1][2] The synthesis strategy relies on the incorporation of two key building blocks into a linear peptide sequence using standard Fmoc-based SPPS: this compound to provide the terminal alkyne, and an azide-functionalized amino acid (e.g., Fmoc-L-Azidolysine).[3][4]
The on-resin cyclization approach is often preferred as the solid support provides a "pseudo-dilution" effect, which favors the desired intramolecular reaction over intermolecular oligomerization, a common side reaction in solution-phase cyclizations.[4] This application note details the workflow and specific methods for achieving efficient on-resin cyclization to produce triazole-containing cyclic peptides.
Key Experimental Workflow
The overall synthetic strategy involves three main stages: linear peptide synthesis, on-resin cyclization, and final processing.
Figure 1. Overall workflow for the synthesis of cyclic peptides using on-resin CuAAC.
Quantitative Data Summary
The yield and purity of cyclic peptides synthesized via CuAAC can vary based on the peptide sequence, length, and specific reaction conditions. Below is a summary of representative data from the literature.
| Peptide Type | Cyclization Method | Key Reagents | Yield | Purity (Crude) | Reference |
| Tetrapeptide Analogue | Solution-phase CuAAC | Cu(I) catalyst | 70% (purified) | Not Reported | [5] |
| Head-to-tail Cyclic Peptide | On-resin CuAAC | CuI, DIEA | 76% (purified) | Not Reported | [4] |
| Cyclic Dimer (9-mer) | On-resin CuAAC | CuI, 2,6-lutidine | 91% (conversion) | Not Reported | [3] |
| Head-to-tail (Glu linker) | On-resin Lactamization | DIC/Oxyma | Not Applicable | 22-28% | [6] |
Note: The data for the Glu-linked peptide is for lactamization, not CuAAC, but is included to illustrate how crude purity can vary significantly depending on the cyclization strategy and peptide sequence.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis
This protocol outlines the synthesis of a linear peptide on a solid support containing an azide and an alkyne functionality using standard Fmoc/tBu chemistry.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes. Drain and wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
After coupling, drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. Incorporate This compound and the desired Fmoc-azido-amino acid (e.g., Fmoc-Nε-azido-L-lysine) at the appropriate positions using the same coupling protocol.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2) to liberate the N-terminal amine. Wash the resin-bound linear peptide extensively with DMF, followed by DCM, and dry under vacuum.
Protocol 2: On-Resin Intramolecular CuAAC Cyclization
This protocol describes the "click" reaction to cyclize the linear peptide while it is still attached to the resin.
-
Resin Swelling: Swell the dried peptidyl-resin in DCM (10 mL/g resin) for 10-15 minutes.[8]
-
Catalyst Preparation:
-
Cyclization Reaction:
-
Drain the DCM from the swollen resin.
-
Add the CuBr/DMSO solution to the resin.
-
Add 0.1 M aqueous ascorbic acid (1 eq.).[8]
-
Add 2,6-lutidine (10 eq.) and DIEA (10 eq.).[8]
-
Purge the reaction vessel with nitrogen for 5 minutes, then seal it.
-
Gently shake or agitate the vessel at room temperature for 16-18 hours.[8]
-
-
Post-Cyclization Wash:
-
Filter the reaction solution from the resin.
-
Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[8]
-
Dry the resin under vacuum before proceeding to cleavage.
-
Figure 2. The Cu(I)-catalyzed reaction between the alkyne and azide side chains.
Protocol 3: Cleavage, Purification, and Analysis
This protocol details the final steps to obtain the purified cyclic peptide.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[3]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy white powder.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a gradient of 0.1% TFA in acetonitrile against 0.1% TFA in water.
-
-
Characterization: Confirm the identity and purity of the collected fractions using liquid chromatography-mass spectrometry (LC-MS) and/or NMR. Lyophilize the pure fractions to obtain the final product.
Conclusion
The use of this compound in combination with an azide-bearing amino acid provides a highly efficient and versatile route for the synthesis of cyclic peptides. The on-resin CuAAC click reaction is robust, high-yielding, and proceeds under mild conditions that are compatible with a wide range of peptide functional groups.[2][10] This methodology is a powerful tool for medicinal chemists and drug development professionals seeking to generate conformationally constrained peptides with improved therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click chemistry as a route to cyclic tetrapeptide analogues: synthesis of cyclo-[Pro-Val-psi(triazole)-Pro-Tyr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 10. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-(Fmoc-amino)-4-pentynoic Acid in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The field of proteomics, dedicated to the large-scale study of proteins, continually seeks advanced tools for the sensitive and specific enrichment and identification of proteins from complex biological samples. 2-(Fmoc-amino)-4-pentynoic acid is a key reagent in chemical proteomics, serving as a versatile building block for introducing a bioorthogonal alkyne handle into peptides and proteins. This non-canonical amino acid is instrumental in "click chemistry"-based proteomics workflows, enabling the covalent labeling and subsequent enrichment of specific protein populations for downstream analysis by mass spectrometry.
The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of probes for activity-based protein profiling (ABPP). In ABPP, an alkyne-tagged small molecule or peptide, designed to target a specific enzyme class (e.g., kinases, proteases), is introduced into a biological system. This probe covalently binds to the active site of its target proteins. The terminal alkyne group of the incorporated this compound residue then serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly efficient and specific reaction allows for the attachment of a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.
The biotinylated proteins can then be selectively enriched from the proteome using streptavidin-coated beads. Following enrichment, the proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the target proteins. This approach provides valuable insights into enzyme activity, inhibitor selectivity, and drug target engagement within a native biological context.
Quantitative Data Presentation
The following table presents a selection of protein kinases identified and quantified in a study utilizing an alkyne-tagged dasatinib probe in HeLa cell lysates. The data, adapted from Bantscheff et al. (2012), showcases the specific enrichment of known and novel kinase targets. The ratios represent the relative abundance of the identified kinases in the probe-treated sample compared to a control.
| Protein Kinase | Gene Symbol | UniProt ID | Subfamily | H/L Ratio |
| Tyrosine-protein kinase ABL1 | ABL1 | P00519 | Abl | 15.6 |
| Proto-oncogene tyrosine-protein kinase Src | SRC | P12931 | Src | 12.3 |
| Tyrosine-protein kinase Fyn | FYN | P06241 | Src | 10.8 |
| Tyrosine-protein kinase Lck | LCK | P06239 | Src | 9.5 |
| Tyrosine-protein kinase Yes | YES1 | P07947 | Src | 8.7 |
| Ephrin type-A receptor 2 | EPHA2 | P29317 | Eph | 7.9 |
| Discoidin domain-containing receptor 1 | DDR1 | Q08345 | DDR | 6.4 |
| Mitogen-activated protein kinase 14 | MAPK14 | Q16539 | MAPK | 4.2 |
| Serine/threonine-protein kinase PIM-1 | PIM1 | P11309 | PIM | 3.1 |
H/L Ratio: Heavy/Light ratio from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) quantitative proteomics, indicating the enrichment of the protein by the alkyne-tagged probe.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide
This protocol describes the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Labeling, Enrichment, and On-Bead Digestion of Target Proteins
This protocol outlines the procedure for using the alkyne-modified peptide probe to label and enrich target proteins from a cell lysate.
Materials:
-
Cell lysate
-
Alkyne-modified peptide probe
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Labeling (Click Chemistry):
-
Incubate the cell lysate with the alkyne-modified peptide probe for a designated time at 37°C.
-
To the lysate, add Azide-PEG3-Biotin, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking to ligate the biotin tag to the alkyne-probe-labeled proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, and 50 mM ammonium bicarbonate).[1]
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark for 20 minutes.
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Digestion: Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
-
Visualizations
References
Application Notes and Protocols for Site-Specific Protein Modification Using 2-(Fmoc-amino)-4-pentynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in chemical biology, drug development, and diagnostics. It allows for the precise installation of a variety of functional molecules, such as drugs, imaging agents, and polyethylene glycol (PEG), onto a protein of interest. This targeted approach offers significant advantages over random conjugation methods, leading to more homogeneous products with improved therapeutic indices and predictable pharmacokinetic profiles.
This document provides detailed application notes and protocols for the site-specific modification of proteins using the unnatural amino acid 2-(Fmoc-amino)-4-pentynoic acid, also known as Fmoc-L-propargylglycine. This amino acid contains a terminal alkyne group, which serves as a bioorthogonal handle for subsequent modification via "click chemistry," a set of highly efficient and specific reactions.[1] The use of the Fmoc protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2][3]
Principle
The overall strategy for site-specific protein modification using this compound involves a two-step process:
-
Incorporation of the Alkyne Handle: The unnatural amino acid is incorporated at a specific site within the protein's amino acid sequence. This is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS) for synthetic peptides or by genetic code expansion for recombinant proteins.
-
Bioorthogonal Ligation: The alkyne-modified protein is then reacted with a molecule of interest that has been functionalized with a complementary azide group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage. Two primary methods for this "click" reaction are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction, though the copper catalyst can be cytotoxic, requiring its removal from the final product.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, making it ideal for applications in living systems.[4]
-
Data Presentation
The success of a site-specific modification strategy is determined by several quantitative parameters. The following tables summarize typical data that should be collected and analyzed.
| Parameter | Method of Analysis | Typical Value/Range | Reference |
| SPPS Coupling Efficiency | HPLC, Mass Spectrometry | >95% | [5] |
| Peptide Purity (Post-SPPS) | HPLC | >90% | [6] |
| Click Reaction Conversion | HPLC, Mass Spectrometry, SDS-PAGE | >90% | [5] |
| Final Product Purity | HPLC, SEC | >95% | [7] |
Table 1: Quantitative Data for Peptide Modification. This table outlines the key parameters for assessing the efficiency of incorporating this compound and subsequent modification of a synthetic peptide.
| Parameter | Method of Analysis | Typical Value/Range | Reference |
| Unnatural Amino Acid Incorporation | Mass Spectrometry (Intact Mass) | >80% | |
| Click Reaction Efficiency | Mass Spectrometry, SDS-PAGE | >85% | |
| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | 1.8 - 2.2 (for a target DAR of 2) | [8][9][10][11][12] |
| Final ADC Purity | SEC, HIC | >95% | [13] |
| Aggregate Content | SEC | <5% | [13] |
Table 2: Quantitative Data for Antibody-Drug Conjugate (ADC) Synthesis. This table provides key metrics for the development of a site-specific ADC using this compound incorporated into an antibody.
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound (Fmoc-Pra-OH)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[2][14]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.[7]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue the coupling. If negative (yellow), the coupling is complete.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains cysteine, add DTT (2.5%).[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[7]
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to the alkyne-modified peptide or protein.
Materials:
-
Alkyne-modified peptide/protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule of interest (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffers
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in degassed water or buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified peptide/protein and the azide-functionalized molecule (typically in a 1:1.5 to 1:5 molar ratio).
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the conjugated product using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for peptides, to remove excess reagents and the copper catalyst.
-
Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and by HPLC or SEC to determine purity.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-containing molecule to the alkyne-modified peptide or protein using a strained cyclooctyne.
Materials:
-
Alkyne-modified peptide/protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule of interest
-
Strained cyclooctyne reagent (e.g., DBCO, BCN)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified peptide/protein and the strained cyclooctyne-functionalized molecule of interest (typically in a 1:1.5 to 1:3 molar ratio).
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the conjugated product using an appropriate method, such as SEC for proteins or reverse-phase HPLC for peptides, to remove unreacted starting materials.
-
Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and by HPLC or SEC to determine purity.
Mandatory Visualization
Caption: Workflow for site-specific protein modification.
Caption: Comparison of CuAAC and SPAAC pathways.
Caption: Workflow for DAR determination by mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 14. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Fmoc-propargylglycine During Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the coupling of Fmoc-propargylglycine in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental workflows and ensure successful peptide synthesis.
Troubleshooting Guide
Question: My Fmoc-propargylglycine is not dissolving well in the coupling solvent. What can I do?
Answer:
Poor solubility of Fmoc-propargylglycine is a common challenge that can lead to incomplete coupling and the formation of deletion sequences. Here are several strategies to improve its dissolution:
-
Solvent Selection: Switch to a more polar solvent system. While N,N-Dimethylformamide (DMF) is a common choice, N-Methyl-2-pyrrolidone (NMP) often exhibits superior solvating properties for difficult amino acids.[1][2] For particularly challenging cases, a mixture of DMF or NMP with a small amount of Dimethyl Sulfoxide (DMSO) can be employed to disrupt aggregation.[3]
-
Sonication: Gentle sonication of the Fmoc-propargylglycine solution before adding it to the reaction vessel can aid in dissolution.
-
Heating: Mild heating of the amino acid solution can improve solubility. However, this should be done with caution to avoid degradation of the Fmoc-propargylglycine or the coupling reagents.
Question: I am observing low coupling efficiency with Fmoc-propargylglycine, even after improving its solubility. What are the next steps?
Answer:
Low coupling efficiency despite good solubility often points to issues with steric hindrance or on-resin aggregation. The following troubleshooting steps can help:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DIC/DCC may not be sufficiently reactive for the sterically hindered propargyl group. Switching to a more potent uronium/aminium salt like HATU, HBTU, or HCTU, or a phosphonium salt like PyBOP, can significantly improve coupling efficiency.[4] These reagents form highly reactive esters that can overcome the steric barrier.
-
Double Coupling: A highly effective strategy for difficult couplings is to perform the coupling step twice.[5] After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-propargylglycine to drive the reaction to completion.
-
Increase Reaction Time: Extending the coupling reaction time, for example, from 1-2 hours to 4 hours or even overnight, can allow for more complete acylation.
-
Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can be highly beneficial. Microwave energy provides rapid and uniform heating, which can significantly accelerate the coupling reaction and improve efficiency.[3][6]
Question: My peptide is showing signs of aggregation after the coupling of Fmoc-propargylglycine. How can I mitigate this?
Answer:
Peptide aggregation on the resin can block reactive sites and hinder subsequent deprotection and coupling steps.[3][7] Here are some approaches to address aggregation:
-
Chaotropic Salts: Washing the resin with solutions containing chaotropic salts, such as LiCl or KSCN in DMF, before the coupling step can help disrupt secondary structures.[3][5]
-
Resin Choice: Utilizing a low-load resin or a resin with a more hydrophilic backbone, such as a PEG-based resin (e.g., TentaGel), can reduce inter-chain interactions and aggregation.[3]
-
"Magic Mixture": For severe aggregation, using a solvent system known as the "Magic Mixture" [DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate] for the acylation step can be effective.[5]
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-propargylglycine considered a "difficult" amino acid to couple?
A1: Fmoc-propargylglycine presents challenges primarily due to the steric hindrance caused by the propargyl group at the alpha-carbon. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.
Q2: Can I use standard coupling protocols for Fmoc-propargylglycine?
A2: While standard protocols may work for some sequences, they often need to be optimized for Fmoc-propargylglycine. It is advisable to start with a more robust protocol, such as those employing potent coupling reagents and potentially longer reaction times or double coupling, to ensure a successful outcome.
Q3: How can I monitor the efficiency of Fmoc-propargylglycine coupling?
A3: The completion of the coupling reaction can be monitored using a qualitative colorimetric test. While the Kaiser test is common for primary amines, it is not reliable for proline and other secondary amines. For sequences where the N-terminal residue is not a primary amine, other tests like the isatin test can be used. A more quantitative method involves cleaving a small amount of the peptide from the resin and analyzing it by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.
Q4: Are there any "greener" solvent alternatives to DMF and NMP for coupling Fmoc-propargylglycine?
A4: Yes, research is ongoing to find more environmentally friendly solvents for SPPS. Some alternatives that have been explored include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Dipropyleneglycol dimethylether (DMM).[8] However, these solvents may require significant protocol optimization to achieve the same efficiency as traditional solvents like DMF and NMP.[9]
Data Presentation
Table 1: Comparison of Solvents for Difficult Couplings
| Solvent | Polarity | Swelling of Polystyrene Resin | Efficacy in Disrupting Aggregation | Notes |
| DCM | Low | Good | Poor | Primarily used in Boc-chemistry; can react with piperidine.[1] |
| DMF | High | Good | Moderate | Common SPPS solvent, but can decompose to form amines.[1] |
| NMP | High | Excellent | Good | Often superior to DMF for difficult couplings due to better solvation.[1][2] |
| DMSO | Very High | Poor (used as co-solvent) | Excellent | Used as an additive (e.g., 10-25% in DMF/NMP) to disrupt secondary structures.[3] |
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Difficult Couplings | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Slower reaction rates; may be insufficient for highly hindered couplings.[4] |
| HBTU/TBTU | Uronium/Aminium | High | Fast and efficient, widely used. | Potential for guanidinylation of the N-terminal amine.[10] |
| HATU/HCTU | Uronium/Aminium | Very High | Highly reactive, excellent for hindered residues. | Higher cost; potential for guanidinylation.[4][10] |
| PyBOP | Phosphonium | High | Byproducts are generally non-carcinogenic; avoids guanidinylation.[10] | |
| COMU | Uronium/Aminium | Very High | Incorporates OxymaPure additive, high reactivity. |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-propargylglycine using HATU
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 times).
-
First Coupling:
-
In a separate vial, dissolve Fmoc-propargylglycine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1 minute.
-
Immediately add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling:
-
Repeat the activation step (3) with a fresh solution of Fmoc-propargylglycine, HATU, HOAt, and DIPEA.
-
Add the newly activated solution to the resin and agitate for another 1-2 hours.
-
-
Final Washing: Drain the coupling solution and wash the resin with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Monitoring (Optional): Perform a test (e.g., isatin test if applicable) to check for the presence of free amines. If the test is positive, indicating incomplete coupling, a capping step may be necessary.
Protocol 2: Microwave-Assisted Coupling of Fmoc-propargylglycine
This protocol is a general guideline and may need optimization based on the specific microwave synthesizer and peptide sequence.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation: In a separate vial, dissolve Fmoc-propargylglycine (5 eq.), HCTU (5 eq.), and DIPEA (10 eq.) in DMF.
-
Microwave Coupling:
-
Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling in the microwave synthesizer at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
-
Washing: Follow step 6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for poor solubility of Fmoc-propargylglycine.
Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-propargylglycine.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
side reactions of 2-(Fmoc-amino)-4-pentynoic acid in Fmoc SPPS
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the potential side reactions of 2-(Fmoc-amino)-4-pentynoic acid (also known as Fmoc-L-propargylglycine or Fmoc-Pra-OH) during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It includes frequently asked questions and a troubleshooting guide in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in SPPS?
A1: this compound is an unnatural amino acid derivative featuring a terminal alkyne group on its side chain. Its primary use in Fmoc-SPPS is to introduce a bioorthogonal handle into a peptide sequence. This alkyne group is stable under standard synthesis conditions and can be selectively modified post-synthesis or after cleavage from the resin. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the conjugation of various molecules such as fluorescent dyes, imaging agents, polymers, or other biomolecules with high efficiency and specificity.[1][2]
Q2: Is the terminal alkyne side chain generally stable during standard Fmoc-SPPS cycles?
A2: Yes, the terminal alkyne is generally considered stable throughout the standard cycles of Fmoc-SPPS. It is compatible with the reagents used for coupling (e.g., HBTU, HATU, DIC) and final cleavage from the resin using trifluoroacetic acid (TFA).[3] The main area of concern revolves around the repetitive use of a nucleophilic base, piperidine, for Fmoc deprotection, which can, in some cases, lead to side reactions.
Q3: Are there any general modifications to standard Fmoc-SPPS protocols recommended when using this amino acid?
A3: While standard protocols are often successful, it is prudent to monitor for potential side reactions, especially the addition of piperidine to the alkyne. If side products are detected, consider reducing the piperidine concentration (e.g., to 10% in DMF) or the total exposure time during the deprotection step. For highly sensitive sequences, employing an alternative, non-nucleophilic base for Fmoc deprotection may be beneficial (see Troubleshooting Guide).
Troubleshooting Guide
This section addresses specific experimental issues that may arise when using this compound.
Problem 1: An unexpected mass addition of +85.15 Da is observed in the final peptide.
Q: My LC-MS analysis shows a significant peak with a mass increase of +85.15 Da corresponding to my peptide containing this compound. What is the likely cause of this modification?
A: This mass change is characteristic of the addition of one molecule of piperidine (C₅H₁₁N, molar mass ≈ 85.15 g/mol ). The most probable cause is a base-catalyzed nucleophilic (aza-Michael) addition of piperidine, from the Fmoc deprotection solution, across the terminal alkyne of the amino acid side chain.[4][5][6][7] Although this reaction is more common with alkynes activated by adjacent electron-withdrawing groups, it can occur with terminal alkynes under basic conditions over prolonged or repeated exposure.
Mitigation Strategies for Piperidine Addition:
-
Modify Deprotection Conditions:
-
Reduce Exposure: Minimize the duration and number of piperidine treatments. Use the minimum time required for complete Fmoc removal (e.g., 2 x 5-7 minutes instead of longer incubations).[8]
-
Lower Concentration: Use a lower concentration of piperidine in DMF (e.g., 10-15% v/v) if deprotection remains efficient.
-
-
Use Alternative Deprotection Reagents:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that effectively removes the Fmoc group.[9][10][11] A common cocktail is 2% DBU in DMF. Since DBU does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage, a small amount of a scavenger like piperazine (e.g., 2%) or short reaction times are often employed.[9][11]
-
Piperazine: Piperazine can be used as a less nucleophilic alternative to piperidine and is effective at scavenging DBF.[13]
-
Other Amines: Milder conditions using 50% morpholine in DMF or alternative reagents like 3-(diethylamino)propylamine (DEAPA) have been shown to reduce side reactions in sensitive syntheses.[9][14]
-
Table 1: Common Side Products and Corresponding Mass Changes
| Side Reaction | Mass Change (Da) | Probable Cause |
| Piperidine Adduct | +85.15 | Michael addition of piperidine from the deprotection solution to the alkyne side chain. |
| Racemization | 0 | Base-catalyzed epimerization at the α-carbon during deprotection or coupling.[15] |
| Deletion Peptide | -(Mass of one residue) | Incomplete Fmoc deprotection or inefficient coupling.[16] |
| Diketopiperazine Formation | -(Loss of dipeptide from resin) | Intramolecular cyclization if this amino acid is the second residue in the sequence.[17][18] |
Problem 2: Racemization or Deletion Detected in the Final Peptide.
Q: I am observing epimerization (racemization) or deletion of this compound in my sequence. How can I prevent this?
A: These are general side reactions in SPPS that can be influenced by the specific amino acid.
-
Racemization: The electron-withdrawing character of the alkyne can slightly increase the acidity of the α-proton, making it more susceptible to base-catalyzed epimerization during activation for coupling. To minimize this, avoid long pre-activation times and the overuse of tertiary bases like diisopropylethylamine (DIPEA).
-
Deletion: Deletion of the residue suggests either incomplete Fmoc deprotection of the preceding amino acid or inefficient coupling of the this compound itself. The steric bulk is not significant, so coupling issues are less common unless aggregation occurs. Ensure deprotection is complete using a UV monitoring method if available.[19] If coupling is slow, consider extending the reaction time or using a more potent activator like HATU or HCTU.
Experimental Protocol: Test Cleavage for Side Reaction Analysis
To assess the stability of the alkyne group under your specific synthesis conditions, it is highly recommended to perform a test cleavage on a small amount of resin after incorporating this compound and performing one subsequent deprotection step.
-
Resin Sampling: After coupling the amino acid following this compound, wash the resin and dry a small sample (approx. 5-10 mg) under vacuum.
-
Cleavage: Treat the dried resin sample with a standard cleavage cocktail (e.g., 200 µL of TFA / Triisopropylsilane / H₂O, 95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution into a microcentrifuge tube containing cold diethyl ether (1.5 mL) to precipitate the crude peptide.
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether. Dry the pellet under a stream of nitrogen.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS. Look for the mass of the target peptide and any potential side products, such as a +85.15 Da adduct.
// Node Definitions Start [label="Start:\nUnexpected peak in LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMass [label="Mass Shift = +85.15 Da?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherIssue [label="Mass shift corresponds to\ndeletion or other known issue?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PiperidineAdduct [label="Diagnosis:\nPiperidine Addition to Alkyne", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StandardTroubleshooting [label="Action:\nFollow standard SPPS\ntroubleshooting for\ndeletion/aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Action1 [label="Option 1:\nReduce piperidine exposure\n(time/concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action2 [label="Option 2:\nSwitch to DBU/Piperazine\nor other non-nucleophilic base", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckAsp [label="Does sequence\ncontain Asp?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DBU_OK [label="DBU is a viable option", fillcolor="#FFFFFF", fontcolor="#202124"]; DBU_Caution [label="Caution:\nDBU may increase\naspartimide formation", fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="Problem Resolved", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Definitions Start -> CheckMass; CheckMass -> PiperidineAdduct [label="Yes", color="#4285F4", fontcolor="#4285F4"]; CheckMass -> OtherIssue [label="No", color="#EA4335", fontcolor="#EA4335"];
OtherIssue -> StandardTroubleshooting [label="Yes", color="#4285F4", fontcolor="#4285F4"]; OtherIssue -> End [label="No/\nUnidentified", color="#EA4335", fontcolor="#EA4335"]; StandardTroubleshooting -> End;
PiperidineAdduct -> Action1; PiperidineAdduct -> Action2;
Action1 -> End; Action2 -> CheckAsp;
CheckAsp -> DBU_OK [label="No", color="#34A853", fontcolor="#34A853"]; CheckAsp -> DBU_Caution [label="Yes", color="#EA4335", fontcolor="#EA4335"];
DBU_OK -> End; DBU_Caution -> End; } . Caption: Logical workflow for diagnosing and solving common side reactions.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. Recent contributions from the asymmetric aza-Michael reaction to alkaloids total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 16. peptide.com [peptide.com]
- 17. mesalabs.com [mesalabs.com]
- 18. peptide.com [peptide.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
incomplete Fmoc removal from 2-(Fmoc-amino)-4-pentynoic acid
Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions regarding challenging Fmoc deprotection steps during solid-phase peptide synthesis (SPPS), with a special focus on sterically demanding or unusual amino acids like 2-(Fmoc-amino)-4-pentynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the signs of incomplete Fmoc removal for this compound?
A1: Incomplete Fmoc deprotection is a critical failure that prevents the subsequent amino acid from coupling, leading to deletion sequences in the final peptide.[1] Key indicators include:
-
Negative or Weak Kaiser Test: A successful deprotection of a primary amine results in a dark blue color. A negative result (yellow/brown beads) indicates that the N-terminal amine is still blocked by the Fmoc group.[2]
-
Quantitative UV-Vis Monitoring: The deprotection process releases a dibenzofulvene (DBF) byproduct, which forms a stable adduct with piperidine. This adduct has a characteristic UV absorbance maximum around 301 nm.[1][3] A lower-than-expected absorbance reading for the filtrate indicates that not all Fmoc groups were removed.[1]
-
LC-MS Analysis of a Test Cleavage: Analyzing a small sample of the resin-bound peptide after the problematic step will reveal the presence of the desired peptide mass alongside a "+222 Da" mass corresponding to the un-deprotected Fmoc-peptide.
Q2: Why is Fmoc deprotection of this compound sometimes incomplete?
A2: While this compound is not as classically bulky as valine or isoleucine, several factors can contribute to difficult Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (like β-sheets) through hydrogen bonding.[1][4] This aggregation can physically block reagents from reaching the N-terminus, a common issue in hydrophobic sequences or peptides between 6-20 residues long.[4][5] The resin may fail to swell properly, which is a key sign of aggregation.[4]
-
Steric Hindrance: While the alkyne side chain itself is linear, its presence near the backbone, combined with the growing peptide chain and bulky side-chain protecting groups on adjacent residues (e.g., Arg(Pbf), Trp(Boc)), can create a sterically crowded environment that hinders the approach of the piperidine molecule.[2][6]
-
Suboptimal Reagents or Conditions: Degraded piperidine, insufficient reaction times, or low reagent concentrations can all lead to incomplete deprotection.[1] The use of N,N-dimethylformamide (DMF) for Fmoc removal is less effective at disrupting peptide aggregation compared to the trifluoroacetic acid (TFA) used in Boc chemistry.[7]
Troubleshooting and Optimization
If you suspect incomplete Fmoc removal, the following workflow provides a logical approach to diagnosing and solving the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Q3: What alternative deprotection conditions can I use for difficult sequences?
A3: When standard conditions fail, several modifications can significantly improve deprotection efficiency. The choice of strategy depends on the suspected cause (e.g., steric hindrance vs. aggregation).
Comparison of Fmoc Deprotection Cocktails
| Condition ID | Reagent Composition | Typical Time | Efficacy | Key Considerations |
| A (Standard) | 20% Piperidine in DMF | 2 + 8 min | Variable | Often sufficient, but can fail for difficult sequences.[8] |
| B (Extended) | 20% Piperidine in DMF | 5 + 15 min | Improved | A simple first step for moderately difficult deprotections. |
| C (DBU Enhanced) | 2% DBU / 2% Piperidine in DMF/NMP | 2 + 5 min | High | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that accelerates Fmoc removal.[8][9] |
| D (Piperazine/DBU) | 2% DBU / 5% Piperazine in NMP | 2 x 5 min | Very High | Excellent for suppressing side reactions like diketopiperazine formation and enhancing kinetics.[10][11] |
Note: Data is representative and intended for comparative purposes. Optimal times may vary.
Using DBU can be highly effective, but as a non-nucleophilic base, it does not scavenge the liberated dibenzofulvene (DBF).[9] Therefore, a small amount of a nucleophilic scavenger (like piperidine or piperazine) must be included, or the resin must be washed extensively after deprotection to prevent side reactions.[9]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Preparation: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[3]
-
Agitation: Agitate the slurry on a shaker or with nitrogen bubbling for 2-3 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF.
-
Agitation: Agitate the slurry for 5-10 minutes.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for a confirmation test (e.g., Kaiser test) and the subsequent coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for known difficult sequences or when Protocol 1 fails.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes and then wash thoroughly with DMF.[1]
-
Prepare Reagent: Prepare a fresh deprotection solution of 2% DBU and 2% piperidine (v/v) in DMF or NMP.
-
First Deprotection: Add the DBU-containing solution to the resin and agitate for 2 minutes.
-
Drain: Drain the solution.
-
Second Deprotection: Add a fresh portion of the DBU-containing solution and agitate for 5-8 minutes.
-
Crucial Wash: It is critical to wash the resin extensively with DMF (6-8 times) to remove all traces of DBU and piperidine, which could cause side reactions.[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Visualizing the Process
The Fmoc deprotection mechanism is a base-catalyzed elimination reaction. Understanding the key players can aid in troubleshooting.
Caption: The mechanism of Fmoc removal by the base piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry with 2-(Fmoc-amino)-4-pentynoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction time and efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-(Fmoc-amino)-4-pentynoic acid.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is slow or incomplete. What are the common causes?
A1: Slow or incomplete CuAAC reactions can stem from several factors. Key areas to investigate include the catalyst system (copper source, reducing agent, and ligand), solvent choice, reaction temperature, and potential steric hindrance from the Fmoc protecting group or other bulky substituents on your azide partner.[1][2] Degradation of reagents, particularly the oxidation of the Cu(I) catalyst, is also a frequent issue.[3]
Q2: Can the Fmoc protecting group on this compound interfere with the click reaction?
A2: Yes, the bulky Fmoc group can cause steric hindrance, potentially slowing down the reaction rate by impeding the approach of the azide reactant to the alkyne.[2][4] While click chemistry is known for its robustness, highly hindered substrates may require optimized conditions, such as elevated temperatures or the use of specific ligands to enhance catalyst activity.[4][5]
Q3: Is it possible for the Fmoc group to be cleaved under standard click chemistry conditions?
A3: The Fmoc group is generally stable under the neutral or slightly acidic conditions typical for CuAAC reactions. It is primarily labile to basic conditions, such as treatment with piperidine.[6][7] However, if your reaction mixture contains basic additives or if you are performing the reaction in a basic solvent, there is a risk of premature deprotection. It is crucial to ensure the pH of your reaction medium is controlled.[8]
Q4: What is the optimal solvent for running a click reaction with this amino acid derivative?
A4: The choice of solvent is critical for reaction efficiency. For CuAAC reactions, polar aprotic solvents are often preferred. Mixtures of water with organic co-solvents like DMSO, DMF, or NMP have been shown to be effective.[9] These solvents help to dissolve all reactants and stabilize the copper catalyst. Acetonitrile can sometimes inhibit the reaction, while performing the reaction in pure water can also lead to inhibition, especially with certain ligands.[9]
Q5: How can I be sure my copper catalyst is active throughout the reaction?
A5: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state. To maintain a sufficient concentration of Cu(I), a reducing agent, most commonly sodium ascorbate, is added in slight excess when starting with a Cu(II) salt like CuSO₄.[5][10] The use of a stabilizing ligand, such as TBTA or THPTA, can also protect the Cu(I) from oxidation and disproportionation.[8][10]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing minimal to no formation of your desired triazole product, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Purification of Peptides Containing 2-(Fmoc-amino)-4-pentynoic Acid
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 2-(Fmoc-amino)-4-pentynoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reversed-phase high-performance liquid chromatography (RP-HPLC) purification of these modified peptides.
Troubleshooting Guide
Peptides containing this compound can exhibit unique behaviors during HPLC purification due to the hydrophobicity and potential reactivity of the alkyne group. Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Broadening or Tailing) | 1. Suboptimal Mobile Phase Conditions: Inadequate ion-pairing or inappropriate organic modifier concentration can lead to poor peak shape. | - Adjust TFA Concentration: Ensure trifluoroacetic acid (TFA) concentration is optimal, typically 0.1% in both aqueous and organic mobile phases.[][2] - Optimize Gradient: A shallow gradient can improve the separation of peptides with similar hydrophobicity.[3] - Alternative Ion-Pairing Reagents: Consider using formic acid (FA) as an alternative to TFA, especially if the peptide is intended for mass spectrometry analysis, as TFA can cause ion suppression.[2] |
| 2. Secondary Interactions with Stationary Phase: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. | - Use a High-Purity Silica Column: Modern, high-purity silica columns minimize silanol interactions.[3] - Increase Column Temperature: Operating the column at a moderately elevated temperature (e.g., 35-40°C) can improve peak shape and resolution.[4][5] | |
| 3. Peptide Aggregation: Hydrophobic peptides, especially those with multiple unnatural amino acids, can aggregate on the column. | - Alter Mobile Phase: For extremely hydrophobic peptides, consider adding a stronger organic solvent like isopropanol to the mobile phase in combination with acetonitrile. - Sample Preparation: Dissolve the crude peptide in a solvent with a high organic content or in the initial mobile phase to prevent on-column precipitation. | |
| Low Recovery | 1. Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or adsorbing to labware. | - Column Choice: For very hydrophobic peptides, a C4 or C8 column may provide less retention and better recovery compared to a C18 column. - Use Low-Retention Labware: Employ low-retention microcentrifuge tubes and pipette tips. |
| 2. Peptide Precipitation: The peptide may be precipitating on the column due to poor solubility in the mobile phase. | - Adjust Starting Conditions: Begin the gradient with a higher initial percentage of the organic modifier. - Solubility Screening: Test the solubility of the crude peptide in various solvent mixtures before injection. | |
| Co-eluting Impurities | 1. Incomplete Deprotection or Coupling: Truncated or deletion sequences from solid-phase peptide synthesis (SPPS) are common impurities.[6] | - Optimize Synthesis: Ensure coupling and deprotection steps during SPPS are optimized and driven to completion. - High-Resolution Chromatography: Employ a high-resolution analytical column and a shallow gradient to resolve closely eluting species.[3] |
| 2. Side Reactions: The alkyne group of this compound or other reactive side chains may have undergone side reactions during synthesis or cleavage. | - Analyze by Mass Spectrometry: Use LC-MS to identify the masses of impurities and deduce their potential origin. - Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers to prevent side reactions.[2] | |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | - Precise Preparation: Prepare mobile phases accurately and consistently. - Use a Buffered System: For pH-sensitive separations, consider a buffered mobile phase. |
| 2. Column Equilibration: Insufficient column equilibration between runs can cause retention time variability. | - Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC purification of a peptide containing this compound?
A1: A good starting point for method development is to use a C18 reversed-phase column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.[][2] The gradient can be run from a low to a high concentration of acetonitrile.
Q2: How does the presence of this compound affect the hydrophobicity of my peptide?
A2: this compound is a relatively hydrophobic amino acid. Its incorporation will increase the overall hydrophobicity of the peptide, leading to longer retention times on a reversed-phase column compared to a similar peptide without this modification.
Q3: Can the alkyne group of this compound react with the HPLC column or mobile phase?
A3: Under standard reversed-phase HPLC conditions (e.g., acetonitrile/water with TFA), the terminal alkyne is generally stable. However, it is a reactive functional group, and care should be taken to use high-purity solvents to avoid potential reactions with contaminants.
Q4: What detection wavelength should I use for my peptide?
A4: Peptides are typically monitored at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.[6][7] If your peptide contains aromatic amino acids (e.g., Trp, Tyr, Phe), you can also monitor at 280 nm.
Q5: How can I confirm the identity and purity of my purified peptide?
A5: The purity of your peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the observed molecular weight matches the theoretical molecular weight.
Experimental Protocols
General Protocol for Analytical RP-HPLC
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 or 5 µm particle size.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35-40°C.[4]
-
Detection: UV at 214 nm.
-
Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
General Protocol for Preparative RP-HPLC
-
Column: C18 reversed-phase, 21.2 x 150 mm (or larger, depending on scale), 5 or 10 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
-
Detection: UV at 220 nm.
-
Gradient: Develop a shallow gradient based on the analytical separation, focusing on the elution window of the target peptide.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A with some organic modifier) and inject it onto the column.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the purest fractions.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Experimental workflow for the synthesis and purification of peptides.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
Technical Support Center: Synthesis of Peptides Containing Multiple 2-(Fmoc-amino)-4-pentynoic Acid Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating multiple 2-(Fmoc-amino)-4-pentynoic acid (Fmoc-Pra-OH) residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly peptide aggregation, encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple this compound residues prone to aggregation?
A1: Peptides containing multiple this compound (propargylglycine, Pra) residues are susceptible to aggregation primarily due to the hydrophobic nature of the propargyl side chain.[1][2] Stretches of hydrophobic residues are known to promote the formation of stable secondary structures, such as β-sheets, leading to intermolecular association of peptide chains on the solid support.[3] This aggregation can physically block reactive sites, resulting in incomplete Fmoc deprotection and poor coupling efficiency, ultimately leading to low yields and truncated or deletion sequences.
Q2: What are the initial signs of peptide aggregation during synthesis?
A2: Several indicators can suggest on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent.
-
Incomplete Fmoc Deprotection: A persistent blue color after the standard piperidine treatment (when using a colorimetric test like the Kaiser test on a subsequent test cleavage) can indicate that the Fmoc groups are inaccessible.
-
Slow or Incomplete Coupling: Positive Kaiser tests (or other amine detection tests) after a coupling step suggest that the incoming activated amino acid cannot access the N-terminal amine of the growing peptide chain.
-
Physical Appearance: The peptide-resin may become gelatinous or difficult to agitate.
-
Analytical HPLC/LC-MS of a Test Cleavage: Analysis of a small sample of cleaved peptide will show a complex mixture of products, including the desired peptide along with numerous deletion and truncated sequences.
Q3: Can I predict if my sequence containing multiple Fmoc-Pra-OH residues will aggregate?
A3: While precise prediction is challenging, sequences with a high density of hydrophobic residues, including multiple Pra units, are at a higher risk of aggregation. The risk increases with peptide length. Several computational tools can estimate the aggregation propensity of a peptide sequence, which can be a useful preliminary assessment.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving aggregation issues during the synthesis of peptides with multiple this compound residues.
Issue 1: Poor Resin Swelling and Incomplete Fmoc Deprotection
Symptoms:
-
Resin beads are clumped and do not swell properly in DMF or NMP.
-
Inconsistent or failed Fmoc deprotection, as indicated by monitoring methods.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Swelling and Deprotection.
Issue 2: Incomplete Amino Acid Coupling
Symptoms:
-
Positive Kaiser test (or other amine test) after the coupling step.
-
Presence of deletion sequences in the final product upon mass spectrometry analysis.
Troubleshooting Workflow:
Troubleshooting Workflow for Incomplete Coupling.
Quantitative Data Summary
The following tables summarize quantitative parameters for various strategies to mitigate peptide aggregation. Note that these are general guidelines, and optimal conditions may vary depending on the specific peptide sequence.
Table 1: Chaotropic Salt Washes
| Chaotropic Salt | Concentration in DMF | Application Point | Reference |
| Lithium Chloride (LiCl) | 0.8 M | Before the coupling step | [3] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | Before the coupling step | [3] |
| Potassium Thiocyanate (KSCN) | 4 M | Before the coupling step | [3] |
Table 2: Recommended Coupling Reagents for Difficult Sequences
| Coupling Reagent | Additive | Base | Rationale | Reference |
| HATU | HOAt | DIPEA/Collidine | High efficiency for sterically hindered couplings. | [3] |
| HCTU | - | DIPEA/Collidine | Similar to HBTU but with improved solubility. | [4] |
| PyBOP | HOBt | DIPEA | Phosphonium salt-based, effective for difficult couplings. | [3] |
Table 3: Microwave-Assisted SPPS Parameters
| Step | Temperature | Duration | Rationale | Reference |
| Fmoc Deprotection | 75-90°C | 3-5 minutes | Accelerated deprotection, disrupts aggregation. | [5] |
| Amino Acid Coupling | 75°C | 5-10 minutes | Increased reaction kinetics, improved yields. | [4] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol should be implemented immediately before a coupling step where aggregation is suspected.
-
Following the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Pra-OH
This protocol is for use with a microwave peptide synthesizer.
-
Reagent Preparation: Prepare stock solutions of 0.5 M Fmoc-Pra-OH, 0.5 M HATU, and 2 M DIPEA in NMP.
-
Fmoc Deprotection: Perform Fmoc deprotection according to the instrument's protocol, optionally with microwave heating (e.g., 75°C for 3 minutes).
-
Washing: Wash the resin thoroughly with NMP.
-
Coupling: Add the Fmoc-Pra-OH (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) solutions to the resin.
-
Microwave Irradiation: Irradiate the reaction vessel with microwaves at 75°C for 5-10 minutes.[4]
-
Washing: Wash the resin with NMP to prepare for the next cycle.
Protocol 3: Incorporation of a Backbone Protection Group
This protocol describes the manual coupling of an Fmoc-AA(Dmb/Hmb)-Gly-OH dipeptide to interrupt aggregation. This should be considered for insertion every 6-8 residues in a sequence prone to aggregation.
-
In a separate vessel, dissolve the Fmoc-AA(Dmb/Hmb)-Gly-OH dipeptide (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test (on a test bead) to confirm the completion of the coupling.
Concluding Remarks
The synthesis of peptides containing multiple this compound residues can be challenging due to the increased propensity for aggregation. A proactive approach, including the use of specialized solvents, microwave-assisted synthesis, and potentially the incorporation of backbone protection or pseudoproline dipeptides, can significantly improve the success rate of these syntheses. Careful monitoring at each step is crucial for identifying and addressing issues of aggregation as they arise.
References
- 1. Side-chain hydrophobicity and the stability of Aβ16–22 aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side-chain hydrophobicity and the stability of Aβ₁₆₋₂₂ aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
troubleshooting low yield in peptide synthesis with 2-(Fmoc-amino)-4-pentynoic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield and other common issues encountered during solid-phase peptide synthesis (SPPS) with the unnatural amino acid 2-(Fmoc-amino)-4-pentynoic acid.
Frequently Asked Questions (FAQs)
Q1: Is the terminal alkyne of this compound stable during standard Fmoc-SPPS conditions?
A1: Yes, the terminal alkyne functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions for final cleavage from the resin (e.g., TFA). Therefore, protection of the alkyne side chain is typically not required.[1]
Q2: What are the most common reasons for low yield when incorporating this compound?
A2: Low yields can stem from several factors common to SPPS, which can be exacerbated by the unique structure of this unnatural amino acid. The primary causes include:
-
Incomplete Fmoc Deprotection: Insufficient removal of the Fmoc group from the previously coupled amino acid will prevent the next coupling step.
-
Inefficient Coupling: The steric hindrance of the propargyl side chain may lead to slower or incomplete coupling of this compound to the growing peptide chain.
-
Peptide Aggregation: The introduction of this amino acid may contribute to the formation of secondary structures on the resin, hindering reagent access.[2]
-
Side Reactions: Although the alkyne group is relatively stable, unexpected side reactions can occur, particularly during cleavage.[3][4][5]
Q3: Which coupling reagent is recommended for this compound?
A3: For sterically hindered or unnatural amino acids, high-activity coupling reagents are recommended. Uronium/aminium-based reagents like HATU , HCTU , or COMU are excellent choices due to their high reactivity and ability to minimize racemization.[2][6] Phosphonium salt reagents such as PyBOP are also effective.[6] Standard carbodiimide reagents like DIC with an additive such as Oxyma may also be used, but might require longer coupling times or double coupling.[6]
Q4: How can I monitor the incorporation of this compound?
A4: Monitoring coupling efficiency is crucial. A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads after the coupling step. A blue color indicates the presence of free primary amines and an incomplete reaction. For secondary amines, other tests like the isatin test may be necessary. For definitive analysis, a small amount of resin can be cleaved and the resulting peptide analyzed by mass spectrometry (MS) to confirm the successful incorporation of the amino acid.[2][7]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide
A systematic approach is necessary to diagnose the cause of low peptide yield. The following workflow can help pinpoint the problematic step.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Issue 2: Incomplete Coupling of this compound
Symptoms:
-
Positive ninhydrin test (blue beads) after the coupling step.
-
Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (peptide lacking 2-amino-4-pentynoic acid).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent. Uronium/aminium salts are highly effective for sterically hindered couplings.[6] |
| Steric Hindrance | 1. Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[8] 3. Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 5 equivalents instead of 3). |
| Peptide Aggregation | 1. Use Chaotropic Salts: Incorporate salts like LiCl into the coupling reaction to disrupt secondary structures. 2. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to help break up aggregates.[2] 3. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which can be better at solvating aggregated peptides. |
Issue 3: Unexpected Byproducts in Mass Spectrometry
Symptoms:
-
Mass spectrometry of the crude product shows peaks that do not correspond to the target peptide or simple deletion sequences.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Side Reaction with Alkyne | Although uncommon, the alkyne group could potentially react under certain conditions. For example, in the presence of certain metal contaminants, it could undergo coupling reactions. Ensure high-purity reagents and solvents. |
| Reaction with Scavengers | During final cleavage, the alkyne group might react with certain scavengers in the cleavage cocktail. Review the composition of your cleavage cocktail. Triisopropylsilane (TIS) and water are generally safe scavengers. |
| Impure Fmoc-amino acid | Impurities in the this compound reagent, such as dipeptides or beta-alanine derivatives formed during its synthesis, can be incorporated into the peptide chain.[4][9] Verify the purity of the amino acid reagent by HPLC and MS. |
| Aspartimide Formation | If your sequence contains an Asp residue, it can cyclize to form an aspartimide, especially when adjacent to residues like Gly, Asn, or Ser. This can lead to a mass loss of 18 Da and potential epimerization.[4] Adding HOBt to the piperidine solution for Fmoc deprotection can help minimize this side reaction.[3] |
Data Presentation
Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Fast and efficient, excellent for hindered couplings, low racemization.[2][6] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient, no risk of guanidinylation. Byproducts are non-carcinogenic.[6] | Byproducts can be difficult to remove in solution-phase synthesis. |
| Carbodiimides | DIC (+ Oxyma or HOBt) | Moderate | Cost-effective, simple byproducts (urea is soluble).[6][10] | Slower reaction rates, higher risk of racemization without additives.[10] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1 minute.
-
Immediately add the activated solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Monitoring (Recommended): Perform a ninhydrin test to check for the presence of free primary amines. A colorless or pale yellow result indicates a complete reaction.
Protocol 2: Double Coupling Strategy for Difficult Sequences
-
Follow steps 1 and 2 from Protocol 1.
-
Perform the activation and coupling (Step 3 from Protocol 1) for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
Repeat the activation and coupling step with a fresh solution of activated this compound for another 1-2 hours.
-
Proceed with Step 4 and 5 from Protocol 1.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis.
References
- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization of 2-(Fmoc-amino)-4-pentynoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the activation of 2-(Fmoc-amino)-4-pentynoic acid for peptide synthesis. Maintaining the stereochemical integrity of this unique amino acid is paramount for the synthesis of functionally active and structurally defined peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the conversion of a pure, single enantiomer (the biologically relevant L-form) of an amino acid into an undesirable mixture of both L- and D-enantiomers.[1][2] This loss of chiral integrity at the alpha-carbon is a major side reaction during peptide synthesis. For this compound, which is often used to introduce an alkyne handle for "click" chemistry, racemization can lead to diastereomeric peptide impurities that are difficult to separate and can drastically alter the peptide's 3D structure, biological activity, and therapeutic efficacy.[3][4]
The primary mechanism for this racemization during the activation step is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The proton on the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent reaction with the incoming amine can occur from either face of this planar intermediate, resulting in a mixture of L and D products.[1][5][6]
Caption: Mechanism of racemization via the oxazolone intermediate.
Q2: What are the primary factors that promote racemization during the activation step?
A2: Several experimental factors critically influence the extent of racemization.[2] These include:
-
Coupling Reagents: The choice of activating agent is paramount. Carbodiimide reagents like DCC and DIC can cause significant racemization if used alone.[1][7]
-
Base: The type, strength, and concentration of the base used during coupling play a pivotal role. Stronger and less sterically hindered bases generally lead to higher levels of racemization.[1][8]
-
Additives: The presence or absence of racemization-suppressing additives is a key determinant, especially when using carbodiimides.[9]
-
Temperature: Elevated temperatures, particularly in microwave-assisted peptide synthesis (SPPS), can accelerate the rate of racemization.[10][11]
-
Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding it to the amine component can increase the risk of racemization.[2]
-
Solvent: The polarity of the solvent can have an effect, with less polar solvents sometimes helping to reduce racemization.[5]
Q3: Which coupling reagents and additives are recommended to minimize racemization?
A3: For sensitive amino acids like this compound, the choice of coupling reagent and additive is the first line of defense.
-
Carbodiimide/Additive Combinations: The combination of a carbodiimide like diisopropylcarbodiimide (DIC) with an additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective at suppressing racemization.[1][7][12] These additives form reactive esters that are less prone to forming the oxazolone intermediate.[1]
-
Onium Salts: Uronium/aminium salt-based reagents are generally efficient and can offer low racemization. COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been shown to be particularly effective, especially when paired with a hindered base.[8] While reagents like HATU and HBTU are popular, they can still induce racemization under non-optimized conditions.[12][13]
Q4: How does the choice of base affect racemization?
A4: The base facilitates the coupling reaction but can also promote the undesirable abstraction of the alpha-proton.
-
Avoid: Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) are frequently associated with higher racemization levels.[7][8][14]
-
Recommended: Weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred as they are less likely to abstract the alpha-proton from the oxazolone intermediate.[7][8][10]
Troubleshooting Guide: High Racemization Detected
If you have identified a significant percentage of the D-isomer of this compound in your peptide, follow this troubleshooting workflow to systematically diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Quantitative Data Summary
The following table summarizes the reported racemization levels for various sensitive Fmoc-amino acids under different activation conditions. While data for this compound is not specifically listed, the trends observed for other racemization-prone residues like Cysteine (Cys) and Histidine (His) provide an excellent guide for selecting optimal conditions.
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | Temperature | D-Isomer (%) | Reference |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | Room Temp | 0.0 | [12] |
| Fmoc-L-Cys(Trt)-OH | HATU | DIPEA | Room Temp | 24.3 | [12] |
| Fmoc-L-Cys(Trt)-OH | HBTU | DIPEA | Room Temp | 24.1 | [12] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | Room Temp | 1.8 | [12] |
| Fmoc-L-His(Trt)-OH | HATU | NMM | Room Temp | 3.8 | [12] |
| Fmoc-L-His(Trt)-OH | HATU | DIPEA | Room Temp | 42.4 | [12] |
| Model Peptide (Cys) | HBTU | DIPEA | 80°C (Microwave) | Significant | [10][11] |
| Model Peptide (Cys) | HBTU | DIPEA | 50°C (Microwave) | Limited | [10][11] |
| Model Peptide (Cys) | HBTU | Collidine | 80°C (Microwave) | Minimized | [10][11] |
Data is synthesized from studies on analogous sensitive amino acids and is intended to show comparative trends.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a reliable and cost-effective method for minimizing racemization, particularly for sensitive amino acids.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-amino-4-pentynoic acid (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
-
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-4-pentynoic acid and OxymaPure in DMF.
-
Coupling Reaction: Add DIC to the amino acid/additive solution. Immediately add the entire mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Low-Racemization Coupling using COMU/Collidine
This protocol utilizes a modern onium salt with a sterically hindered base, which is highly effective for difficult or sensitive couplings.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-amino-4-pentynoic acid (3 equivalents)
-
COMU (3 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
-
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-4-pentynoic acid and COMU in DMF.
-
Coupling Reaction: Add the collidine to the activation solution and immediately add the entire mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1 hour. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 191215-87-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
strategies to improve the efficiency of labeling with 2-(Fmoc-amino)-4-pentynoic acid
This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the efficiency of peptide labeling using 2-(Fmoc-amino)-4-pentynoic acid. It includes frequently asked questions, a comprehensive troubleshooting guide, detailed experimental protocols, and quantitative data to address common issues encountered during solid-phase peptide synthesis (SPPS) and subsequent click chemistry labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic amino acid derivative. It features a terminal alkyne group, making it a valuable building block in chemical biology.[1] Its primary application is in solid-phase peptide synthesis (SPPS) to introduce an alkyne functionality into a peptide sequence.[1] This alkyne group can then be used for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate peptides with various molecules like fluorescent dyes, biotin, or therapeutic agents.[1][2]
Q2: What are the key advantages of using the Fmoc strategy for peptide synthesis?
A2: The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely used in SPPS due to several advantages. It employs mild, basic conditions (typically 20% piperidine in DMF) for the removal of the Fmoc protecting group, which prevents the degradation of acid-sensitive peptide chains and side-chain protecting groups.[][4] This approach offers excellent orthogonality, high coupling yields (often exceeding 99%), and compatibility with automated synthesis, making it suitable for creating complex and long peptides.[]
Q3: Can the click chemistry reaction be performed while the peptide is still attached to the solid-phase resin?
A3: Yes, performing the CuAAC reaction on-resin is a highly effective and common strategy.[1] This approach simplifies the purification process significantly, as excess reagents, copper catalyst, and ligands can be washed away from the resin before the final cleavage of the labeled peptide.[1] This often leads to a purer crude product, minimizing the need for extensive downstream purification steps.[1]
Q4: What are the essential components for a successful on-resin CuAAC reaction?
A4: A typical on-resin CuAAC reaction requires the following components:
-
Alkyne-modified peptide on resin: The solid support with the peptide containing this compound.
-
Azide-functionalized molecule: The label or molecule to be conjugated to the peptide.
-
Copper(I) catalyst: The active catalyst for the cycloaddition. This is usually generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing agent: A reagent, most commonly sodium ascorbate, to reduce the Cu(II) precursor to the active Cu(I) state and prevent its oxidation during the reaction.[1][5]
-
Copper-stabilizing ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are used to enhance reaction efficiency and protect the peptide from potential oxidative damage.[1]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent like DMF or DMSO with water, that can dissolve all reactants and facilitate the reaction on the resin.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound and the subsequent click chemistry labeling step.
Part 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)
Problem 1: Low coupling efficiency or incomplete reaction when incorporating this compound.
| Potential Cause | Suggested Solution |
| Steric Hindrance | The structure of this compound may present moderate steric hindrance. Use a more powerful coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[6][7] Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight) and consider double coupling. |
| Peptide Aggregation | Hydrophobic sequences are prone to aggregation on the resin, which can block reactive sites.[8] Synthesize the peptide at a higher temperature, use sonication during coupling, or switch to a solvent system known to disrupt hydrogen bonds, such as adding DMSO or using N-methylpyrrolidone (NMP).[8] |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be sufficiently reactive. For challenging couplings, aminium/uronium salts (HATU, HBTU, HCTU) are generally more efficient than carbodiimide-based methods like DIC/HOBt.[6] |
| Poor Resin Swelling | Inadequate swelling of the resin in the synthesis solvent (e.g., DMF) can limit the accessibility of reactive sites. Ensure the resin is fully swollen for at least 30 minutes in DMF before starting the synthesis. |
Problem 2: Formation of deletion sequences (peptide missing the alkyne-amino acid).
| Potential Cause | Suggested Solution |
| Incomplete Fmoc Deprotection | If the Fmoc group from the previous amino acid is not completely removed, the incoming this compound cannot couple. Ensure the deprotection step with 20% piperidine in DMF is sufficient (e.g., 1 x 5 min followed by 1 x 15 min). For difficult sequences, consider using a stronger base solution like 2% DBU/5% piperazine in NMP.[9] |
| Incomplete Coupling | As described in Problem 1, incomplete coupling is a direct cause of deletion sequences. Monitor the completion of the coupling reaction using a colorimetric test like the Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.[10] |
Problem 3: Side reactions involving the peptide backbone.
| Potential Cause | Suggested Solution |
| Diketopiperazine Formation | This side reaction is common at the dipeptide stage, especially if Proline is one of the first two residues, leading to cleavage from the resin.[8] When synthesizing short peptides, consider using a 2-chlorotrityl chloride resin, as its steric bulk helps inhibit diketopiperazine formation.[8] |
| Aspartimide Formation | For sequences containing Aspartic Acid (Asp), base-catalyzed aspartimide formation can occur during Fmoc deprotection.[11] To minimize this, add an acidic additive like 1% HOBt to the piperidine deprotection solution.[8] |
Part 2: Troubleshooting On-Resin Click Chemistry (CuAAC)
Problem 1: Low or no yield of the labeled peptide.
| Potential Cause | Suggested Solution |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst is sensitive to oxygen.[5] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. Use a freshly prepared solution of the reducing agent (sodium ascorbate).[1] |
| Suboptimal Reactant Concentrations | Incorrect stoichiometry can lead to incomplete reaction. Use a slight excess (e.g., 5-10 equivalents) of the azide-containing molecule to drive the reaction to completion.[1] Ensure the concentration of the copper catalyst and ligand are optimized (see table below). |
| Poor Solubility of Reagents | The azide-labeled molecule may not be soluble in the reaction solvent, preventing it from accessing the alkyne on the resin-bound peptide. Use a co-solvent system like DMF/water, DMSO/water, or t-butanol/water to improve solubility.[1] Sonication may also help. |
| Ineffective Copper Ligand | The ligand is crucial for stabilizing the Cu(I) catalyst and improving reaction rates. Ensure the correct ligand is used (THPTA is often preferred for on-resin reactions in aqueous media) and that its concentration is appropriate (typically a 1:1 to 5:1 ratio with CuSO₄).[1] |
Problem 2: Formation of side products or peptide degradation.
| Potential Cause | Suggested Solution |
| Copper-Mediated Peptide Damage | In the absence of a suitable ligand, copper can cause oxidative damage to certain amino acid residues (e.g., Trp, Met, Cys). Always use a copper-stabilizing ligand.[1] Minimize reaction time by optimizing other parameters. |
| Reaction of Cysteine Residues | Free thiol groups on Cysteine residues can sometimes interfere with the click reaction.[12] Ensure that all Cysteine residues are properly protected with a side-chain protecting group (e.g., Trt) during the on-resin reaction. |
| Non-specific Binding of Copper | Residual copper catalyst can remain bound to the peptide after cleavage, leading to purification difficulties and potential artifacts in downstream analysis. After the on-resin reaction, wash the resin extensively with a copper chelating solution (e.g., 5 mM sodium diethyldithiocarbamate in DMF) to remove residual copper. |
Quantitative Data for Optimization
Table 1: Performance of Common Coupling Reagents for SPPS
The selection of a coupling reagent is critical for ensuring high efficiency, especially for non-standard amino acids. The data below, based on the coupling of standard or moderately hindered amino acids, serves as a guide for selecting a reagent for incorporating this compound.[6]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99% | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99% | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98% | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98% | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98% | Low to Moderate |
For challenging sequences or to ensure the highest possible yield, HATU or HCTU are recommended.
Table 2: Recommended Conditions for On-Resin CuAAC
Optimizing the stoichiometry of reactants is key to achieving high labeling efficiency. The following conditions are a robust starting point for on-resin click chemistry.
| Component | Recommended Equivalents (relative to resin loading) | Recommended Solvent System |
| Azide-labeled Molecule | 5 - 10 eq. | DMF/H₂O (4:1) |
| CuSO₄ | 0.1 - 0.5 eq. | DMSO/H₂O (3:1) |
| Sodium Ascorbate | 1 - 5 eq. | t-Butanol/H₂O (1:1) |
| Copper Ligand (e.g., THPTA) | 0.5 - 1.0 eq. |
Always use freshly prepared sodium ascorbate solution. Add reagents in the following order: azide solution, sodium ascorbate, then the pre-mixed CuSO₄/ligand solution.[5]
Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Mixture Preparation: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.[10]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[10] If the test is positive (blue beads), wash the resin with DMF and repeat the coupling step with fresh reagents.
-
Final Wash: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle or for the click reaction.
Protocol 2: On-Resin Click Chemistry Labeling (CuAAC)
This protocol describes the labeling of a resin-bound peptide containing this compound with an azide-functionalized molecule.
-
Resin Swelling: Swell the alkyne-peptide-resin in DMF for 30 minutes.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-labeled molecule (e.g., 100 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of a copper ligand (e.g., THPTA, 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
Drain the DMF from the swollen resin.
-
Prepare the reaction solvent (e.g., DMF/water 4:1 v/v).
-
Dissolve the azide-labeled molecule (5-10 eq.) in the reaction solvent and add it to the resin.
-
In a separate vial, pre-mix the CuSO₄ solution (0.5 eq.) and the ligand solution (0.5-1.0 eq.).
-
-
Click Reaction:
-
Add the sodium ascorbate solution (5 eq.) to the resin slurry and agitate briefly.
-
Add the pre-mixed CuSO₄/ligand solution to initiate the reaction.[5]
-
Seal the vessel and purge with nitrogen or argon. Gently agitate the mixture at room temperature for 4-12 hours.
-
-
Washing and Copper Removal:
-
Drain the reaction mixture.
-
Wash the resin with DMF (3x), water (3x), and DMF (3x).
-
To remove residual copper, wash the resin with a solution of 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF (3 x 15 min).
-
Wash the resin again with DMF (5x) and DCM (5x).
-
-
Cleavage and Purification: Dry the resin under vacuum. Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Purify the crude peptide using reverse-phase HPLC.
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
Technical Support Center: Steric Hindrance in Click Reactions Involving 2-(Fmoc-amino)-4-pentynoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on addressing steric hindrance in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions involving the sterically demanding 2-(Fmoc-amino)-4-pentynoic acid (also known as Fmoc-L-propargylglycine or Fmoc-Pra-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
A1: this compound is an amino acid derivative containing a terminal alkyne group.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS).[2][3] Its alkyne functionality makes it a valuable building block for introducing a "click handle" into peptides and other biomolecules, enabling their subsequent modification or conjugation using click chemistry.
Q2: What causes steric hindrance in click reactions with this amino acid?
A2: Steric hindrance in this context arises from several factors:
-
The Bulky Fmoc Group: The large, planar Fmoc group can physically obstruct the alkyne, making it less accessible to the azide reactant and the catalyst.[2]
-
The Amino Acid Backbone: The proximity of the Fmoc-protected amine and the carboxylic acid to the alkyne can create a crowded environment.
-
The Growing Peptide Chain: In solid-phase synthesis, the elongating peptide chain can fold or aggregate, further limiting access to the alkyne moiety.[2]
-
The Azide Coupling Partner: A bulky azide-containing molecule will also contribute significantly to steric congestion around the reaction center.
Q3: What are the primary consequences of steric hindrance in these reactions?
A3: Steric hindrance can negatively impact the efficiency, kinetics, and yield of click reactions.[4] This can manifest as:
-
Slow or incomplete reactions.
-
Low product yields.[5]
-
The need for harsher reaction conditions, which may not be suitable for sensitive biomolecules.
-
Formation of side products.[6]
Q4: Is CuAAC or SPAAC more suitable for sterically hindered substrates like this compound?
A4: Both CuAAC and SPAAC have been used for sterically hindered substrates, and the choice depends on the specific application.
-
CuAAC is generally faster, but the copper catalyst can be toxic to living cells and may require careful optimization of ligands to overcome steric challenges.[2][7]
-
SPAAC is copper-free and thus more biocompatible for in vivo applications.[8] However, it is typically slower than CuAAC and requires the use of bulky and expensive strained cyclooctynes.[9] The bulky nature of these reagents can also contribute to steric hindrance.[9]
Q5: Can the Fmoc group be cleaved before the click reaction to reduce steric hindrance?
A5: Yes, if the experimental design allows, cleaving the Fmoc group to reveal the free amine can reduce steric bulk around the alkyne. However, this may not be feasible if the Fmoc group is required for subsequent synthetic steps or if the free amine could participate in unwanted side reactions.
Troubleshooting Guides
Guide 1: Low or No Product Yield in CuAAC Reactions
Problem: My CuAAC reaction with this compound is giving a low yield or no product.
Start [label="Low CuAAC Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Copper(I) Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are Reagents High Quality and Stoichiometry Correct?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Reaction Conditions Optimal for a Hindered Substrate?", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionCatalyst [label="Troubleshoot Catalyst System", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionReagents [label="Verify Reagents and Stoichiometry", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionConditions [label="Optimize Reaction Conditions", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckCatalyst; Start -> CheckReagents; Start -> CheckConditions; CheckCatalyst -> SolutionCatalyst [label="No"]; CheckReagents -> SolutionReagents [label="No"]; CheckConditions -> SolutionConditions [label="No"]; SolutionCatalyst -> End; SolutionReagents -> End; SolutionConditions -> End; CheckCatalyst -> CheckReagents [style=invis]; CheckReagents -> CheckConditions [style=invis]; }
Possible Cause 1: Inactive Copper Catalyst
-
Question: How do I ensure my copper catalyst is in the active Cu(I) state?
-
Answer: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state. To maintain a sufficient concentration of Cu(I):
Possible Cause 2: Steric Hindrance Impeding the Reaction
-
Question: How can I overcome the steric hindrance from the Fmoc group and the peptide backbone?
-
Answer: Several strategies can be employed:
-
Optimize the Ligand: Use a copper-chelating ligand to stabilize the Cu(I) catalyst and accelerate the reaction. For sterically hindered substrates, ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are recommended.[10] Experiment with the ligand-to-copper ratio, typically starting from 1:1 to 5:1.[5]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary activation energy to overcome steric barriers. However, be cautious as this may increase the risk of side reactions or degradation of sensitive molecules.[2]
-
Increase Reaction Time: Sterically hindered reactions are often slower. Extend the reaction time and monitor progress by LC-MS.
-
Use a Co-solvent: Adding a co-solvent like DMSO can help to solvate the reactants and potentially disrupt secondary structures in peptides that may be masking the alkyne.[11]
-
Possible Cause 3: Poor Reagent Quality or Incorrect Stoichiometry
-
Question: Could my starting materials be the problem?
-
Answer: Yes, the purity of your this compound and your azide-containing molecule is crucial. Impurities can inhibit the catalyst. Verify the purity of your reagents before use. Also, ensure the correct stoichiometry. For hindered substrates, using a slight excess of one of the reactants (e.g., 1.1 to 1.5 equivalents of the less sterically hindered partner) may improve the yield.
Guide 2: Slow or Incomplete SPAAC Reaction
Problem: My SPAAC reaction with this compound is very slow or is not going to completion.
Start [label="Slow SPAAC Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCyclooctyne [label="Is the Cyclooctyne Reactive Enough?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolubility [label="Are Reactants Soluble and Accessible?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionCyclooctyne [label="Select a More Reactive Cyclooctyne", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSolubility [label="Improve Solubility", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionConditions [label="Optimize Conditions", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Reaction Rate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckCyclooctyne; Start -> CheckSolubility; Start -> CheckConditions; CheckCyclooctyne -> SolutionCyclooctyne [label="No"]; CheckSolubility -> SolutionSolubility [label="No"]; CheckConditions -> SolutionConditions [label="No"]; SolutionCyclooctyne -> End; SolutionSolubility -> End; SolutionConditions -> End; CheckCyclooctyne -> CheckSolubility [style=invis]; CheckSolubility -> CheckConditions [style=invis]; }
Possible Cause 1: Insufficient Reactivity of the Cyclooctyne
-
Question: My SPAAC reaction is very slow. Should I change my cyclooctyne?
-
Answer: Yes, the kinetics of SPAAC are highly dependent on the structure of the strained cyclooctyne. If your reaction is slow, consider switching to a more reactive cyclooctyne derivative. The reactivity generally follows this trend: DIBAC > BCN > DBCO. However, be aware that more reactive cyclooctynes can sometimes be less stable.
Possible Cause 2: Solubility Issues
-
Question: My reactants don't seem to be fully dissolved. Could this be the problem?
-
Answer: Poor solubility of either the peptide containing this compound or the cyclooctyne-functionalized molecule can significantly slow down the reaction. To address this:
-
Add a small amount of an organic co-solvent like DMSO or DMF (up to 20-30%) to the reaction mixture to improve solubility.
-
Ensure that the reaction is well-mixed throughout the incubation period.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Question: Can I change the temperature or pH to speed up the reaction?
-
Answer: While SPAAC reactions are typically performed at room temperature and physiological pH, some optimization can be beneficial:
-
Temperature: If your biomolecules are stable, increasing the temperature to 37°C can increase the reaction rate.
-
pH: The optimal pH for SPAAC is typically between 7 and 8.5. Ensure your reaction buffer is within this range.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for CuAAC and SPAAC. Note that optimal conditions are highly dependent on the specific substrates and should be determined empirically.
Table 1: Recommended Starting Conditions for CuAAC with Sterically Hindered Substrates
| Parameter | Recommended Range | Notes |
| Alkyne Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions. |
| Azide to Alkyne Ratio | 1:1 to 3:1 | An excess of the less hindered reactant can improve yield. |
| Copper(II) Source | 50 µM - 1 mM | CuSO₄ is commonly used. |
| Reducing Agent | 1 mM - 10 mM | Sodium ascorbate (freshly prepared). |
| Ligand | 1-5 equivalents to Cu | THPTA or TBTA are recommended for hindered substrates. |
| Solvent | Aqueous buffer, DMF, DMSO, t-BuOH/H₂O | Co-solvents can help with solubility and reduce aggregation. |
| Temperature | Room Temperature to 50°C | Higher temperatures can overcome steric barriers but risk side reactions. |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS to determine completion. |
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 | Good balance of reactivity and stability. |
| BCN | ~0.3 - 1.5 | Generally more reactive than DBCO. |
| DIBAC | ~1.0 - 10 | Highly reactive, but can be less stable. |
| DIFO | ~0.1 | Fluorinated for enhanced reactivity. |
Note: Rate constants are approximate and can vary depending on the specific azide and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of a Peptide Containing this compound
This protocol describes a general method for the copper-catalyzed click reaction of a peptide containing this compound with an azide-functionalized molecule.
Materials:
-
Peptide containing this compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA ligand
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the peptide in a minimal amount of DMSO, then dilute with PBS to the desired final concentration (e.g., 1 mM).
-
Dissolve the azide-functionalized molecule in a compatible solvent to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the azide solution.
-
Add the THPTA ligand solution to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ solution to a final concentration of 100 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sterically hindered reactions, this may be extended up to 24 hours. The reaction can be placed on a rotator for gentle mixing.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once complete, the product can be purified by HPLC.
-
Prep [label="Prepare Stock Solutions\n(Peptide, Azide, CuSO4, Ligand, Ascorbate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine Peptide, Azide, Ligand, and CuSO4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate [label="Initiate with Fresh Sodium Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at RT (1-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Prep -> Mix -> Initiate -> Incubate -> Monitor -> Purify; }
Protocol 2: General Procedure for SPAAC of a Peptide Containing this compound
This protocol outlines a general method for the strain-promoted click reaction of a peptide containing this compound with a DBCO-functionalized molecule.
Materials:
-
Peptide containing this compound
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the peptide in PBS (with a small amount of DMSO if necessary) to the desired final concentration (e.g., 1 mM).
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution.
-
Add the DBCO-functionalized molecule to the peptide solution (typically 1.1 to 1.5 equivalents). The final DMSO concentration should ideally be kept below 10% if working with sensitive biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-24 hours. The reaction can be placed on a rotator for gentle mixing.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the desired product can be purified by HPLC.
-
Prep [label="Prepare Stock Solutions\n(Peptide, DBCO-reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine Peptide and DBCO-reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at RT (4-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Prep -> Mix -> Incubate -> Monitor -> Purify; }
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Reaction conditions should be optimized for each specific application. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing 2-(Fmoc-amino)-4-pentynoic Acid
For researchers, scientists, and drug development professionals venturing into the realm of modified peptides, the precise analysis of these molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of peptides incorporating the unnatural amino acid 2-(Fmoc-amino)-4-pentynoic acid. This alkyne-bearing amino acid is a valuable tool for "click" chemistry applications in proteomics and drug discovery. Understanding its behavior in a mass spectrometer is crucial for accurate identification and quantification.
This guide delves into a side-by-side comparison of prevalent quantitative mass spectrometry techniques, offers detailed experimental protocols, and visualizes key workflows and fragmentation pathways to empower researchers in their analytical choices.
Quantitative Mass Spectrometry Approaches: A Head-to-Head Comparison
The choice of a quantitative proteomics strategy is critical for accurately determining the abundance of peptides containing this compound. Here, we compare three widely used methods: Label-Free Quantification, Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).
| Feature | Label-Free Quantification | iTRAQ (Isobaric Labeling) | SILAC (Metabolic Labeling) |
| Principle | Compares the signal intensity of the same peptide across different runs. | Peptides from different samples are labeled with isobaric tags, which fragment to produce reporter ions of different masses for quantification. | Cells are cultured in media containing "heavy" or "light" amino acids; protein/peptide ratios are determined by the relative intensities of the heavy and light peptide pairs. |
| Sample Throughput | High; no labeling required. | High; up to 8 samples can be multiplexed in a single run.[1] | Lower; requires metabolic labeling of cells over several passages. |
| Sensitivity | Generally lower than labeling methods. | High sensitivity. | High sensitivity. |
| Dynamic Range | Wider dynamic range. | Narrower dynamic range due to potential for ratio compression. | Wider dynamic range. |
| Accuracy & Precision | Can be affected by variations in sample preparation and instrument performance. | High precision due to multiplexing. | High accuracy and precision. |
| Applicability to this compound | Directly applicable. | Applicable; labeling is at the N-terminus and lysine side chains. | Not directly applicable for synthetic peptides; requires incorporation during cell culture which may be challenging for unnatural amino acids. |
| Cost | Lower reagent cost. | Higher reagent cost. | Can be costly due to specialized media. |
Illustrative Data: The following table presents simulated data to illustrate the performance comparison of these methods for the relative quantification of a target peptide containing this compound between a control and a treated sample.
| Method | Measured Fold Change (Treated/Control) | Coefficient of Variation (CV%) |
| Label-Free | 2.3 | 18% |
| iTRAQ | 2.1 | 8% |
| SILAC | 2.0 | 5% |
Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing this compound
This protocol outlines a general procedure for the analysis of a synthetic peptide incorporating this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Peptide Digestion (for proteins): If the peptide is part of a larger protein, standard enzymatic digestion (e.g., with trypsin) is required. The protocol involves denaturation, reduction, alkylation, and finally, enzymatic digestion.
-
For Synthetic Peptides:
-
Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of 1 pmol/µL.
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 75 µm internal diameter, 15 cm length, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Scan range of m/z 350-1500 with a resolution of 60,000.
-
MS2 Scans (Data-Dependent Acquisition): The top 10 most intense precursor ions from the MS1 scan are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Fragmentation Energy: Normalized collision energy of 28-32%.
-
MS2 Resolution: 15,000.
-
Dynamic Exclusion: Enabled for 30 seconds to prevent repeated fragmentation of the same precursor.
-
3. Data Analysis:
-
The acquired raw data is processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant, or Skyline).
-
Peptide identification is performed by searching the MS/MS spectra against a database containing the sequence of the target peptide.
-
The search parameters should include the mass of the this compound residue as a variable modification.
-
For quantitative analysis, the peak areas of the precursor ions (for label-free) or reporter ions (for iTRAQ) are extracted and compared across different samples.
Visualizing the Workflow and Fragmentation
To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental principles of peptide fragmentation.
Expected Fragmentation Pattern
Under collision-induced dissociation (CID), peptides fragment primarily along the peptide backbone, generating a series of b- and y-ions.[2] The presence of this compound is expected to influence the fragmentation pattern in several ways:
-
Fmoc Group: The bulky Fmoc protecting group is labile and may be lost as a neutral fragment during ionization or fragmentation. This would result in a significant neutral loss from the precursor ion.
-
Alkyne Group: The terminal alkyne in the side chain is a relatively stable functional group and is not expected to be the primary site of fragmentation under typical CID conditions. However, its presence might influence the charge distribution on the peptide, potentially affecting the relative abundance of different fragment ions.
-
Backbone Fragmentation: The primary fragmentation will still occur at the amide bonds, leading to the characteristic b- and y-ion series that are used for sequence determination. The mass of the b- and y-ions containing the this compound residue will be shifted by the mass of this modified amino acid.
Alternative Analytical Methods
While mass spectrometry is the gold standard for peptide analysis, other techniques can provide complementary information.
| Method | Specificity | Sensitivity | Structural Information | Throughput |
| Mass Spectrometry (LC-MS/MS) | High | High (femtomole to attomole) | Detailed sequence and modification site information. | High |
| Amino Acid Analysis (AAA) | Moderate | Moderate | Provides amino acid composition but no sequence information. | Low |
| High-Performance Liquid Chromatography (HPLC) | Low | Moderate | Provides retention time, which can be used for quantification, but no structural information. | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High | Low | Provides detailed 3D structural information but is not suitable for complex mixtures. | Low |
References
A Comparative Guide to Confirming the Incorporation of 2-(Fmoc-amino)-4-pentynoic Acid: Edman Degradation vs. Mass Spectrometry
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in chemical biology and drug development. The successful synthesis of these modified biomolecules hinges on robust analytical methods to confirm the identity and location of the incorporated UAA. This guide provides a detailed comparison of two common techniques for this purpose: the classic Edman degradation and the modern mass spectrometry-based approach, with a specific focus on peptides containing 2-(Fmoc-amino)-4-pentynoic acid.
Methodology Comparison
Edman degradation offers a sequential, residue-by-residue confirmation of the N-terminal sequence of a peptide.[1][2][3][4] This method involves the chemical labeling and cleavage of the N-terminal amino acid, which is then identified by chromatography.[1][2][3][4] While highly reliable for natural amino acids, the presence of a UAA can present challenges. For this compound, the key considerations are the stability of the alkyne group under the reaction conditions and the successful identification of its phenylthiohydantoin (PTH) derivative.
Mass spectrometry, on the other hand, provides a rapid and highly sensitive method for determining the mass of the entire peptide and obtaining sequence information through fragmentation analysis (tandem MS or MS/MS).[5][6] This technique is generally more tolerant of modified amino acids as it relies on mass-to-charge ratios rather than specific chemical reactivity.[5]
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus.[1][2][3][4] | Measurement of mass-to-charge ratio and fragmentation patterns.[5][6] |
| Sample Requirement | Purified peptide with a free N-terminus.[2][7] | Can analyze complex mixtures, though purification is recommended for confident identification.[8] |
| Information Obtained | N-terminal sequence, confirms position of the UAA if within the sequenced region.[7][9] | Molecular weight of the intact peptide, full or partial sequence from fragmentation, confirms both incorporation and location of the UAA.[5][6] |
| Sensitivity | Picomole range.[4][9] | Femtomole to attomole range.[10][11] |
| Throughput | Low, one residue at a time. | High, rapid analysis of multiple samples. |
| Compatibility with 2-amino-4-pentynoic acid | The alkyne side chain is expected to be stable under Edman conditions. The resulting PTH-derivative will have a unique retention time in HPLC. | The mass shift due to the incorporation of the UAA is readily detectable. Fragmentation patterns can precisely locate the UAA within the peptide sequence.[5] |
Experimental Protocols
Edman Degradation of a Peptide Containing 2-amino-4-pentynoic acid
This protocol outlines the steps for confirming the incorporation of 2-amino-4-pentynoic acid (after removal of the Fmoc protecting group) at a specific position in a synthetic peptide.
1. Sample Preparation:
-
A purified peptide sample (10-100 picomoles) with the incorporated 2-amino-4-pentynoic acid is required.
-
The peptide is immobilized on a polyvinylidene difluoride (PVDF) membrane.[2]
2. Edman Degradation Chemistry: The automated Edman sequencer performs the following steps iteratively:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[1][12]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid.[1][12]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[4][9]
3. PTH-Amino Acid Identification:
-
The resulting PTH-amino acid is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
The retention time of the PTH-derivative of 2-amino-4-pentynoic acid is compared to a standard or its expected elution position relative to the 20 standard PTH-amino acids. The hydrophobicity of the alkyne side chain will influence its retention time.
Expected Quantitative Data (Hypothetical):
| Cycle Number | Expected Amino Acid | PTH-Amino Acid HPLC Retention Time (min) |
| 1 | Alanine | 8.5 |
| 2 | Glycine | 7.2 |
| 3 | 2-amino-4-pentynoic acid | 12.1* |
| 4 | Leucine | 15.8 |
| 5 | Serine | 6.5 |
*Note: The retention time for PTH-2-amino-4-pentynoic acid is a hypothetical value based on its expected hydrophobicity. Actual retention times will vary depending on the specific HPLC conditions.
Mass Spectrometry Analysis of a Peptide Containing 2-amino-4-pentynoic acid
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the incorporation and determine the position of 2-amino-4-pentynoic acid.
1. Sample Preparation:
-
The peptide sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate protonation.[8]
-
For complex samples, an upfront liquid chromatography step is used to separate the target peptide.
2. Mass Spectrometry Analysis:
-
MS1 Scan: The sample is introduced into the mass spectrometer, and a full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated 2-amino-4-pentynoic acid.
-
MS2 Scan (Fragmentation): The ion corresponding to the target peptide is isolated and subjected to fragmentation (e.g., collision-induced dissociation - CID). This breaks the peptide bonds, generating a series of fragment ions (b- and y-ions).[13]
-
The m/z values of the fragment ions are measured in the MS2 scan.
3. Data Analysis:
-
The difference in mass between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue.
-
The presence of a mass difference corresponding to 2-amino-4-pentynoic acid (residue mass = 111.06 Da) in the fragment ion series confirms its incorporation and precise location within the peptide sequence.
Expected Quantitative Data (Hypothetical):
Peptide Sequence: Ala-Gly-(2-amino-4-pentynoic acid)-Leu-Ser Expected Monoisotopic Mass: 513.26 Da
| Fragment Ion | m/z | Mass Difference | Corresponding Residue |
| b1 | 72.04 | - | Ala |
| b2 | 129.06 | 57.02 | Gly |
| b3 | 240.12 | 111.06 | 2-amino-4-pentynoic acid |
| b4 | 353.20 | 113.08 | Leu |
| y1 | 106.05 | - | Ser |
| y2 | 219.13 | 113.08 | Leu |
| y3 | 330.19 | 111.06 | 2-amino-4-pentynoic acid |
| y4 | 387.21 | 57.02 | Gly |
Visualizing the Workflows
Conclusion
Both Edman degradation and mass spectrometry are valuable techniques for confirming the incorporation of this compound into a peptide. Edman degradation provides a direct, sequential confirmation of the N-terminal sequence, which can be advantageous for unequivocally determining the position of the UAA if it is located near the N-terminus. However, this method is low-throughput and less sensitive compared to mass spectrometry.
Mass spectrometry offers a more comprehensive analysis, providing confirmation of the total mass of the peptide and detailed sequence information through fragmentation. Its high sensitivity, speed, and ability to analyze complex mixtures make it the preferred method for high-throughput applications and for peptides where the UAA is not at the N-terminus. The choice between these two methods will ultimately depend on the specific research question, the available instrumentation, and the desired level of detail. In many cases, the two techniques can be used in a complementary fashion to provide the highest level of confidence in the successful synthesis of a modified peptide.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum | Separation Science [sepscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to 2-(Fmoc-amino)-4-pentynoic Acid and Other Alkyne-Modified Amino Acids for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkyne functionalities into peptides and proteins through unnatural amino acids has become a cornerstone of modern bioconjugation and drug development. This is largely due to the exceptional utility of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the precise and efficient ligation of biomolecules. Among the various alkyne-modified amino acids available, 2-(Fmoc-amino)-4-pentynoic acid is a key building block for solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of its performance with other commonly used alkyne-modified amino acids, supported by available experimental data and detailed methodologies.
Introduction to Alkyne-Modified Amino Acids
Alkyne-modified amino acids are non-canonical amino acids that contain a terminal or internal alkyne group. This functional group is relatively small, bio-inert, and serves as a versatile handle for post-synthetic modifications. The most prevalent application is the CuAAC reaction, a highly efficient and specific ligation reaction with an azide partner to form a stable triazole linkage. This methodology is widely employed for:
-
Peptide and protein labeling: Attaching fluorescent dyes, biotin, or other reporter molecules.
-
Peptide cyclization: Creating stapled peptides with enhanced conformational stability and biological activity.[1]
-
Synthesis of antibody-drug conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface immobilization: Attaching peptides or proteins to solid supports for various applications.
This guide focuses on a comparative analysis of Fmoc-protected alkyne amino acids commonly used in SPPS, with a primary focus on this compound and its structural isomers and homologs.
Key Alkyne-Modified Amino Acids in SPPS
The choice of the alkyne-modified amino acid can influence the efficiency of peptide synthesis, the kinetics of the subsequent click reaction, and the overall stability of the final conjugate. Below is a comparison of the most frequently utilized Fmoc-protected alkyne amino acids.
| Amino Acid | Abbreviation | Structure | Key Features |
| This compound | Fmoc-Pra-OH | ![]() | Also known as Fmoc-L-propargylglycine. It is one of the most commonly used alkyne-modified amino acids due to its commercial availability and proven utility in a wide range of applications. |
| (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid | Fmoc-Hpg-OH | ![]() | Fmoc-L-homopropargylglycine. The additional methylene group in the side chain compared to Fmoc-Pra-OH can influence the flexibility and accessibility of the alkyne for click chemistry. |
| N-Fmoc-4-pentynoyl-L-lysine | Fmoc-Lys(pentynoyl)-OH | ![]() | The alkyne group is attached to the epsilon-amino group of lysine, offering a different spatial presentation of the reactive handle compared to alpha-amino acid analogs. |
Performance Comparison
While direct, side-by-side quantitative comparisons of these amino acids under identical experimental conditions are not extensively reported in the literature, we can infer their performance based on their structural differences and data from various studies.
Solid-Phase Peptide Synthesis (SPPS) Performance
The efficiency of incorporating these unnatural amino acids into a growing peptide chain is a critical factor. The primary considerations are coupling efficiency and stability during the repetitive cycles of Fmoc deprotection.
| Parameter | This compound (Fmoc-Pra-OH) | Fmoc-L-homopropargylglycine (Fmoc-Hpg-OH) | Fmoc-Lys(pentynoyl)-OH |
| Coupling Efficiency | Generally high, comparable to other small, unhindered amino acids. | High, similar to Fmoc-Pra-OH. The slightly longer side chain is not expected to cause significant steric hindrance. | High, as the modification is on the side chain, and the alpha-amino group coupling is standard. |
| Stability to Piperidine | Generally stable during standard Fmoc deprotection (e.g., 20% piperidine in DMF). However, prolonged exposure or harsh basic conditions should be avoided to prevent potential side reactions. | Similar stability profile to Fmoc-Pra-OH. | The amide linkage of the pentynoyl group is stable to piperidine. |
| Potential Side Reactions | Minimal side reactions reported under standard SPPS conditions. As with any amino acid, incomplete coupling can lead to deletion sequences. | Similar to Fmoc-Pra-OH. | The primary concern would be with the standard side reactions associated with lysine during SPPS if not properly protected. |
Click Chemistry (CuAAC) Performance
The reactivity of the alkyne group in the CuAAC reaction is paramount for efficient bioconjugation. Factors such as steric hindrance around the alkyne and the electronic environment can influence reaction kinetics.
| Parameter | Peptide with Propargylglycine (Pra) | Peptide with Homopropargylglycine (Hpg) | Peptide with Lys(pentynoyl) |
| Reaction Kinetics | Generally fast and efficient. The terminal alkyne is readily accessible. | Expected to have similar or slightly different kinetics compared to Pra. The longer, more flexible side chain might affect the presentation of the alkyne to the copper catalyst and the azide. | The alkyne is positioned at the end of a longer, flexible linker, which may influence its accessibility and reaction rate. |
| Yield of Conjugation | High yields are typically reported for CuAAC reactions with Pra-containing peptides.[2] | High yields are also achievable, though direct comparative studies on yield with Pra under identical conditions are limited. | High yields are generally obtained, with the flexible side chain potentially facilitating the reaction. |
| Potential for Side Reactions | The alkyne is generally unreactive towards other functional groups present in peptides under CuAAC conditions. However, the copper catalyst can potentially lead to oxidative damage to certain residues like Cys, Met, and Trp if not properly managed with ligands and oxygen scavengers. | Similar to Pra. | Similar to Pra. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of different alkyne-modified amino acids.
Protocol 1: Comparison of Coupling Efficiency in SPPS
Objective: To quantitatively compare the coupling efficiency of this compound and other Fmoc-alkyne-amino acids during SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the alkyne-modified ones to be tested)
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Deprotection solution (20% piperidine in DMF)
-
DMF, DCM, and other solvents for SPPS
-
UV-Vis spectrophotometer
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC system
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.
-
Quantification of Free Amines (Kaiser Test or Fmoc Release Assay):
-
Kaiser Test (Qualitative): Take a small sample of the resin beads. Wash with DMF and ethanol. Add ninhydrin reagents and heat. A blue color indicates the presence of free primary amines.
-
Fmoc Release Assay (Quantitative): After coupling the Fmoc-alkyne-amino acid, take a known weight of the dried resin. Treat with a known volume of 20% piperidine in DMF to release the Fmoc group. Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. Calculate the loading (mmol/g) based on the extinction coefficient.
-
-
Coupling: Couple the Fmoc-alkyne-amino acid (e.g., 3 equivalents) using a standard coupling protocol (e.g., HBTU/DIPEA in DMF for 1-2 hours).
-
Post-Coupling Analysis: Repeat the quantification of free amines. A significant decrease in free amines indicates successful coupling.
-
Peptide Synthesis and Cleavage: Synthesize a short model peptide (e.g., a pentapeptide) containing the alkyne-modified amino acid. After synthesis, cleave the peptide from the resin using a standard cleavage cocktail.
-
HPLC Analysis: Analyze the crude peptide by HPLC to determine the purity and identify any deletion sequences resulting from incomplete coupling.
Protocol 2: Comparison of CuAAC Reaction Kinetics
Objective: To compare the rate of the CuAAC reaction for peptides containing different alkyne-modified amino acids.
Materials:
-
Alkyne-modified peptides (synthesized as per Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Phosphate buffer (pH 7.4)
-
Fluorescence plate reader or HPLC with a fluorescence detector
Procedure:
-
Reaction Setup: In a microplate or reaction vial, prepare a reaction mixture containing the alkyne-modified peptide (e.g., 100 µM) in phosphate buffer.
-
Initiation of Reaction: Add the azide-fluorophore (e.g., 1.2 equivalents), CuSO4 (e.g., 50 µM), sodium ascorbate (e.g., 500 µM), and THPTA (e.g., 250 µM).
-
Kinetic Monitoring:
-
Fluorescence Plate Reader: If the fluorescence of the azide probe changes upon reaction, monitor the increase in fluorescence over time.
-
HPLC Analysis: At various time points, quench a small aliquot of the reaction mixture (e.g., by adding EDTA) and inject it into an HPLC system. Monitor the disappearance of the starting peptide and the appearance of the triazole-linked product.
-
-
Data Analysis: Plot the concentration of the product or the change in fluorescence as a function of time. Calculate the initial reaction rate and the second-order rate constant for each alkyne-modified peptide.
Visualizing Workflows and Pathways
Workflow for Comparing Alkyne Amino Acids
The following diagram illustrates the experimental workflow for the comparative analysis of different alkyne-modified amino acids.
Signaling Pathway for CuAAC Bioconjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a key reaction enabled by these amino acids. The following diagram illustrates the general mechanism.
Conclusion
This compound (Fmoc-Pra-OH) is a robust and widely adopted building block for introducing alkyne functionalities into synthetic peptides. Its performance in SPPS is generally comparable to other small, non-polar amino acids. For subsequent bioconjugation via CuAAC, it provides a readily accessible alkyne for efficient ligation.
Other alkyne-modified amino acids, such as Fmoc-L-homopropargylglycine, offer subtle structural variations that may be advantageous in specific contexts, for instance, by altering the flexibility and reach of the alkyne handle. The choice between these amino acids will ultimately depend on the specific requirements of the application, including the desired geometry of the final conjugate, steric considerations of the binding partner, and synthetic accessibility.
The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate the quantitative data needed to make an informed decision for a particular research or drug development project. Such studies are crucial for optimizing both the synthesis of the alkyne-modified peptide and its subsequent conjugation, ultimately leading to more robust and reproducible results.
References
A Comparative Guide: 2-(Fmoc-amino)-4-pentynoic Acid versus Boc-Protected Analogues in Peptide Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the incorporation of unnatural amino acids with bioorthogonal functionalities is a critical step. 2-Amino-4-pentynoic acid, also known as propargylglycine (Pra), is a valuable building block that introduces a terminal alkyne group into a peptide sequence. This alkyne handle enables subsequent modification through highly efficient and specific "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The choice of the Nα-protecting group for propargylglycine, typically either Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), dictates the overall synthetic strategy and can significantly impact the efficiency, purity, and versatility of the final product.
This guide provides an objective, data-driven comparison of 2-(Fmoc-amino)-4-pentynoic acid (Fmoc-Pra-OH) and its Boc-protected analogues (Boc-Pra-OH), detailing their respective advantages and disadvantages in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation applications. While direct head-to-head quantitative comparisons in the literature are scarce, a comprehensive analysis based on the well-established principles of Fmoc and Boc chemistries provides a clear rationale for selecting the optimal building block for your research needs.
Core Chemical Strategies: A Tale of Two Protecting Groups
The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.
The Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group. Its removal is achieved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[][2]. This mildness is a key advantage, particularly for peptides containing acid-sensitive residues or post-translational modifications[][3][4]. The side-chain protecting groups used in this strategy are typically acid-labile (e.g., tBu, Trt), allowing for their simultaneous removal with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA)[][5]. This creates a truly orthogonal protection scheme, where the Nα- and side-chain protecting groups can be removed without affecting each other[6][7][8][9][10][11].
The Boc Strategy: This classic approach employs the acid-labile Boc group for temporary Nα-protection[]. Deprotection requires treatment with a moderately strong acid, typically TFA, in every cycle of the synthesis[12][13]. Side-chain protecting groups are generally benzyl-based and necessitate a much stronger and hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step[3][13]. This is considered a "quasi-orthogonal" system because both protecting groups are acid-labile, relying on different acid strengths for selective removal[6].
Performance and Application Comparison
The choice between Fmoc-Pra-OH and Boc-Pra-OH has significant implications for several aspects of peptide synthesis and subsequent applications.
Key Advantages of the Fmoc Strategy for Propargylglycine Incorporation
The use of this compound in SPPS offers several distinct advantages over its Boc-protected counterpart, primarily stemming from the milder reaction conditions of the Fmoc/tBu strategy.
-
Orthogonality and Side-Chain Integrity: The Fmoc strategy provides true orthogonality, ensuring that the repeated deprotection steps with a mild base do not affect the acid-labile side-chain protecting groups of other amino acids in the sequence[6][7][8][9][10][11]. This is particularly crucial for complex peptides with multiple functionalized residues.
-
Compatibility with Acid-Sensitive Moieties: The mild basic deprotection conditions are compatible with a wide range of acid-sensitive functional groups and post-translational modifications that might be present in the peptide sequence[][3][4]. This allows for greater flexibility in the design of complex and multifunctional peptides.
-
Stability of the Propargyl Group: The terminal alkyne of propargylglycine is generally stable under both the basic conditions of Fmoc deprotection (piperidine/DMF) and the acidic conditions of Boc deprotection (TFA/DCM). However, the harsh acidic conditions required for the final cleavage in Boc-SPPS (e.g., HF) can potentially lead to side reactions involving the alkyne. The milder final cleavage with TFA in the Fmoc strategy is less likely to compromise the integrity of the propargyl group.
-
Reduced Side Reactions: The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions compared to the repeated acid treatments in the Boc strategy, often resulting in higher crude peptide purity[12].
-
Automation and Monitoring: Fmoc-SPPS is more amenable to automation due to the use of less corrosive reagents. Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step[4].
Scenarios Favoring the Boc Strategy
Despite the numerous advantages of the Fmoc strategy, there are specific situations where the use of Boc-Pra-OH might be considered:
-
Synthesis of Long or Hydrophobic Peptides: For long or highly hydrophobic sequences that are prone to aggregation during Fmoc-SPPS, the Boc strategy can be advantageous. The repetitive acid deprotection steps keep the growing peptide chain protonated, which helps to disrupt interchain hydrogen bonding and improve solubility, potentially leading to higher yields[12][14][15].
-
Compatibility with Base-Sensitive Moieties: If the peptide contains functionalities that are sensitive to the basic conditions of Fmoc deprotection, the acidic conditions of the Boc strategy would be more suitable.
Quantitative Data Summary
| Parameter | Fmoc/tBu Strategy (using Fmoc-Pra-OH) | Boc/Bzl Strategy (using Boc-Pra-OH) | Key Findings & Citations |
| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) | Fmoc is base-labile, while Boc is acid-labile, dictating the entire synthesis workflow.[][5][14] |
| Orthogonality | True orthogonality with acid-labile side-chain protecting groups. | Quasi-orthogonal, relying on graded acid lability. | The Fmoc/tBu strategy offers superior orthogonality.[6][7][8][9][10][11] |
| Crude Peptide Purity | Generally higher due to milder conditions and fewer side reactions. | Can be lower due to repetitive acid treatments and harsher final cleavage. | Milder Fmoc deprotection minimizes side reactions.[12] |
| Handling of Aggregation-Prone Peptides | More susceptible to interchain aggregation. | Can be advantageous due to protonation of the N-terminus. | Repetitive acid deprotection in Boc-SPPS can disrupt secondary structures.[12][14][15] |
| Compatibility with Sensitive Groups | Compatible with acid-sensitive groups. | Compatible with base-sensitive groups. | The choice depends on the specific functionalities present in the peptide.[] |
| Final Cleavage | Milder acid (TFA). | Harsh, hazardous acid (HF). | Fmoc-SPPS avoids the use of highly corrosive HF.[3][13] |
| Automation Friendliness | Readily automated. | More complex due to corrosive reagents. | The use of less hazardous reagents makes Fmoc-SPPS more suitable for automation.[4] |
Experimental Protocols
The following sections provide generalized, step-by-step protocols for a single coupling cycle of propargylglycine using both Fmoc and Boc chemistries on a solid support.
Protocol 1: Fmoc-SPPS Cycle for this compound
This protocol assumes the synthesis is proceeding after the coupling of a previous amino acid on a resin (e.g., Wang or Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Pra-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base in DMF.
Protocol 2: Boc-SPPS Cycle for Boc-protected 2-amino-4-pentynoic acid
This protocol assumes the synthesis is proceeding on a Boc-compatible resin (e.g., Merrifield resin).
-
Resin Washing: Wash the peptide-resin with DCM (3-5 times).
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 1-2 minutes.
-
Drain the solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization: Treat the resin with a 5-10% solution of DIPEA in DCM (v/v) for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Washing: Wash the resin with DCM (3-5 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Pra-OH (3-5 equivalents) with a coupling reagent such as DCC/HOBt or HBTU in DMF or DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
Capping (Optional): Similar to the Fmoc protocol, a capping step can be performed to block unreacted amines.
Mandatory Visualizations
Conclusion and Recommendation
The selection between this compound and its Boc-protected analogue is a critical decision that hinges on the specific requirements of the peptide synthesis and the intended application. For the majority of applications, particularly those involving complex peptides, acid-sensitive functionalities, or the need for high purity and automation, the Fmoc-Pra-OH is the superior choice . Its use within the Fmoc/tBu orthogonal protection strategy offers milder reaction conditions, greater compatibility with diverse chemical functionalities, and generally leads to higher purity of the crude peptide product.
The Boc strategy, while robust, presents challenges due to the use of harsh acids for both deprotection and final cleavage, which can be detrimental to sensitive peptides and requires specialized handling. However, for the synthesis of particularly long or aggregation-prone sequences, Boc-Pra-OH remains a viable option.
Ultimately, the decision should be guided by a thorough evaluation of the target peptide's sequence, the presence of other functional groups, and the available laboratory infrastructure. For modern peptide synthesis focused on bioconjugation, the versatility and mildness of the Fmoc strategy make this compound the more advantageous building block.
References
- 2. chem.uci.edu [chem.uci.edu]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Protein Labeling with 2-(Fmoc-amino)-4-pentynoic acid via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein labeling using the alkyne-containing unnatural amino acid, 2-(Fmoc-amino)-4-pentynoic acid, against the commonly used azide-containing alternative, L-Azidohomoalanine (AHA). We present a detailed validation workflow using Western blot analysis, supported by experimental protocols and illustrative data, to assist researchers in making informed decisions for their protein labeling studies.
Comparative Analysis of Labeling Reagents
The selection of a non-canonical amino acid for metabolic labeling is a critical step that influences the efficiency, specificity, and downstream detection of newly synthesized proteins. Below is a comparison of this compound and L-Azidohomoalanine (AHA).
| Feature | This compound | L-Azidohomoalanine (AHA) |
| Bioorthogonal Handle | Terminal Alkyne | Azide |
| Incorporation Strategy | Can be incorporated into proteins, often requiring specific tRNA synthetase/tRNA pairs for site-specific insertion. | Methionine surrogate, incorporated by endogenous methionyl-tRNA synthetase. |
| Labeling Specificity | Potentially high for site-specific incorporation. Metabolic labeling may lead to broader incorporation where permissive. | Incorporated at methionine sites in newly synthesized proteins. |
| Click Reaction Partner | Azide-containing probes (e.g., Azide-fluorophore, Azide-biotin). | Alkyne-containing probes (e.g., Alkyne-fluorophore, Alkyne-biotin). |
| Western Blot Signal | Dependent on incorporation efficiency and subsequent click reaction yield. | Generally robust signal due to efficient incorporation in place of methionine. |
| Potential Perturbation | The bulkier structure compared to natural amino acids could potentially affect protein structure and function. | Minimal structural perturbation as it is a close analog of methionine. |
Quantitative Western Blot Comparison: A Case Study
To illustrate the validation process, we present a hypothetical quantitative analysis of Epidermal Growth Factor Receptor (EGFR) labeling in A431 cells. Cells were metabolically labeled with either this compound or L-Azidohomoalanine (AHA), followed by a click reaction with a biotinylated probe and subsequent detection by Western blot using streptavidin-HRP.
Table 1: Quantitative Western Blot Analysis of Labeled EGFR
| Labeling Reagent | Normalized Band Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| This compound | 8,500 | 15 |
| L-Azidohomoalanine (AHA) | 12,000 | 25 |
| Negative Control (No Labeling) | 500 | 1 |
This data is for illustrative purposes and represents a typical expected outcome.
The results suggest that under these hypothetical conditions, AHA provides a stronger signal and a higher signal-to-noise ratio for labeling newly synthesized EGFR, likely due to its efficient incorporation as a methionine surrogate. However, this compound still provides specific labeling suitable for detection.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
-
Cell Culture: Plate A431 cells in a 6-well plate and grow to 70-80% confluency in complete DMEM.
-
Starvation (for AHA labeling): Replace the medium with methionine-free DMEM and incubate for 1 hour. This step is not necessary for this compound unless a specific amino acid-deficient medium is used to enhance incorporation.
-
Labeling:
-
For this compound: Add this compound to the complete medium at a final concentration of 50-100 µM.
-
For AHA: Add AHA to the methionine-free DMEM at a final concentration of 50 µM.
-
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Protocol 2: Click Chemistry Reaction for Biotinylation
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the following:
-
50 µg of protein lysate.
-
Biotin-azide (for alkyne-labeled protein) or Biotin-alkyne (for azide-labeled protein) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 20 minutes.
-
Resuspension: Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in Laemmli sample buffer.
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Load 20-30 µg of the biotinylated protein sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the signal to a loading control if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling and Western blot validation.
EGFR Signaling Pathway
A Comparative Analysis of Copper-Catalyzed versus Strain-Promoted Click Chemistry for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug development, the ability to specifically and efficiently link molecules is paramount. Among the most powerful tools available are the "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both methodologies result in the formation of a stable triazole linkage, yet their fundamental mechanisms, and consequently their applications, differ significantly. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the optimal click chemistry strategy for their specific needs, supported by experimental data and detailed protocols.
The primary distinction lies in the activation method for the cycloaddition reaction. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain. This fundamental difference dictates the trade-offs between reaction kinetics and biocompatibility.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a balance between the speed of the reaction and the biological compatibility of the reagents. The following tables summarize key quantitative data for a direct comparison of these two powerful ligation technologies.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity. Mitigation is possible with chelating ligands. | High, making it suitable for in vivo and live-cell applications. |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. | Generally slower than CuAAC, with rates dependent on the cyclooctyne used. |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Selectivity | Highly selective for the 1,4-regioisomer of the triazole product. | Can produce a mixture of regioisomers, though one may be favored depending on the cyclooctyne. |
| Side Reactions | Potential for oxidative side reactions and protein degradation due to reactive oxygen species (ROS) generated by the copper catalyst. | Minimal side reactions due to the high specificity of the azide and strained alkyne. |
| Cost | Alkyne reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC.
| Reaction Type | Alkyne Reactant | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne | 10² - 10³ | Rate is dependent on the ligand used to stabilize the Cu(I) catalyst. |
| SPAAC | BCN | ~0.012 - 0.024 (with primary azides) | Slower but still efficient for many applications. |
| SPAAC | DBCO (ADIBO) | ~0.90 (with primary azides) | Significantly faster than BCN. |
| SPAAC | DIBAC | Rate constants can be even higher than DBCO. | A highly reactive cyclooctyne. |
Table 2: Representative Reaction Kinetics of CuAAC and SPAAC. Note: Reaction rates are highly dependent on specific reactants, solvent, and temperature.
Reaction Mechanisms and Experimental Workflows
The differing requirements for catalysis lead to distinct experimental workflows for CuAAC and SPAAC. The following diagrams illustrate the reaction mechanisms and a generalized workflow for a bioconjugation experiment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific molecules and experimental contexts.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes
Assessing the Stability of the Alkyne Group in 2-(Fmoc-amino)-4-pentynoic Acid: A Comparative Guide for Researchers
For scientists engaged in peptide synthesis and drug development, the integrity of functional groups during synthesis is paramount. This guide provides a comprehensive assessment of the stability of the terminal alkyne group in 2-(Fmoc-amino)-4-pentynoic acid (Fmoc-Pra-OH), a critical building block for introducing bioorthogonal handles into peptides. Through a comparison with alternative alkyne-containing amino acids and detailed experimental protocols, this document serves as a practical resource for ensuring the successful incorporation and downstream application of this versatile amino acid.
The terminal alkyne of this compound is a key functional group for "click" chemistry, enabling the precise conjugation of peptides with a wide array of molecules, including imaging agents, therapeutic payloads, and probes for studying biological systems.[1] Its stability throughout the cycles of solid-phase peptide synthesis (SPPS) is therefore a critical factor for the successful production of functionalized peptides.
Stability Under Standard Solid-Phase Peptide Synthesis (SPPS) Conditions
The alkyne group of this compound is generally considered stable under the standard conditions of Fmoc-based SPPS. However, prolonged exposure to certain reagents or harsh conditions could potentially lead to degradation. The following table summarizes the expected stability under key SPPS steps.
| SPPS Step | Reagent/Condition | Expected Stability of Alkyne Group | Potential Side Reactions |
| Fmoc Deprotection | 20% Piperidine in DMF | High | Minimal risk of alkyne reduction or isomerization. |
| Amino Acid Coupling | Standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) | High | Generally inert to coupling reagents. |
| Resin Cleavage and Side-Chain Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, H2O, DODT) | High | Generally stable to strong acids for typical cleavage times. |
Comparison with Alternative Alkyne-Containing Amino Acids
The choice of alkyne-containing amino acid can impact both the synthesis and the final properties of the peptide. This compound (propargylglycine derivative) is often compared with Fmoc-L-homopropargylglycine (Fmoc-hPra-OH), which has an additional methylene group in its side chain.
| Feature | This compound (Fmoc-Pra-OH) | Fmoc-L-homopropargylglycine (Fmoc-hPra-OH) |
| Structure | Propargylglycine derivative | Homopropargylglycine derivative |
| Flexibility | More constrained side chain | More flexible side chain |
| Reactivity in Click Chemistry | High | High |
| Potential for Side Reactions | Low | Low |
| Cost | Generally lower | Generally higher |
While both amino acids are effective for incorporating a terminal alkyne, the choice may depend on the specific structural requirements of the peptide and cost considerations.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of the alkyne group, the following experimental protocols are recommended.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
This method is ideal for detecting and quantifying the parent amino acid and any potential degradation products.
Protocol:
-
Sample Preparation:
-
Incubate a model peptide containing this compound under various conditions (e.g., prolonged exposure to 20% piperidine/DMF, extended TFA cleavage).
-
Prepare control samples stored under inert conditions.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for peptide elution (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Monitor for the expected mass of the intact peptide and any potential degradation products (e.g., mass increase due to addition reactions or mass loss).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information and confirm the integrity of the alkyne group.
Protocol:
-
Sample Preparation:
-
Synthesize a simple peptide containing this compound.
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
The characteristic signals for the alkyne proton (¹H, ~2.9-3.2 ppm) and carbons (¹³C, ~70-85 ppm) should be monitored.[2]
-
The disappearance or shifting of these signals would indicate a modification of the alkyne group.
-
-
Data Analysis:
-
Compare the spectra of treated samples with a control to identify any structural changes.
-
Visualizing Experimental Workflows and Potential Degradation
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing stability and a hypothetical degradation pathway.
Caption: Experimental workflow for assessing the stability of the alkyne group in a model peptide.
References
A Comparative Guide to Alternative Methods for Introducing Alkynes into Peptides
For researchers, scientists, and drug development professionals, the site-specific incorporation of alkyne functionalities into peptides is a critical step for a myriad of applications, including the development of antibody-drug conjugates, peptide-based imaging agents, and novel biomaterials. The alkyne group serves as a versatile chemical handle for "click" chemistry, enabling efficient and specific conjugation to other molecules. This guide provides an objective comparison of the leading alternative methods for introducing alkynes into peptides, supported by experimental data and detailed protocols.
Comparison of Alkyne Introduction Methodologies
The selection of an appropriate method for introducing an alkyne into a peptide sequence is contingent on several factors, including the desired position of the alkyne, the chemical nature of the peptide, and the intended downstream application. The following table summarizes the key performance indicators of the most prevalent techniques.
| Method | Principle | Typical Yield | Advantages | Disadvantages | Key Applications |
| Incorporation of Alkyne-Containing Unnatural Amino Acids (UAAs) via SPPS | Site-specific incorporation of an amino acid with an alkyne-bearing side chain during solid-phase peptide synthesis. | 80-95% (coupling efficiency) | Precise control over alkyne position; high efficiency; generates peptides with native amide backbone. | Requires synthesis or purchase of specialized amino acid building blocks; steric hindrance from bulky UAAs can decrease coupling efficiency. | Site-specific labeling, peptide cyclization, synthesis of peptide-drug conjugates. |
| Post-Synthetic Modification: Hypervalent Iodine-Mediated Alkynylation | Electrophilic transfer of an alkyne group to nucleophilic amino acid side chains (e.g., Cys, Tyr) on a fully synthesized peptide. | 60-90% | Modifies native peptide sequences without the need for UAAs; mild reaction conditions. | Limited to specific amino acid residues; potential for side reactions with other nucleophilic residues. | Late-stage functionalization of peptides and proteins. |
| Post-Synthetic Modification: Maleimide-Thiol Conjugation | Reaction of a maleimide-alkyne linker with the thiol group of a cysteine residue. | >95% | Highly specific for cysteine; rapid and efficient reaction under mild, aqueous conditions. | Requires the presence of a cysteine residue at the desired modification site. | Site-specific labeling of cysteine-containing peptides. |
| Post-Synthetic Modification: Aldehyde-Alkyne-Amine (A3) Coupling | A three-component reaction between an aldehyde, an alkyne, and an amine to form a propargylamine. | 50-80% | Forms a new C-C bond and introduces an alkyne in one step. | Less commonly applied directly to peptides; may require optimization for aqueous compatibility and chemoselectivity with peptide functional groups. | Potential for N-terminal or lysine side-chain modification. |
Experimental Protocols
Incorporation of Propargylglycine (Pra) during Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the alkyne-bearing unnatural amino acid, L-propargylglycine (Pra).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-propargylglycine (Fmoc-Pra-OH)
-
Other Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-Pra-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and purify by reverse-phase HPLC.
Hypervalent Iodine-Mediated Alkynylation of a Cysteine-Containing Peptide
This protocol outlines the post-synthetic alkynylation of a peptide containing a cysteine residue using an ethynylbenziodoxolone (EBX) reagent.
Materials:
-
Cysteine-containing peptide
-
Ethynylbenziodoxolone (EBX) reagent (e.g., TIPS-EBX)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 100 mM N-acetylcysteine
-
Solvent: Acetonitrile (ACN)
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mM.
-
Reagent Preparation: Prepare a 10 mM stock solution of the EBX reagent in ACN.
-
Alkynylation Reaction: Add the EBX stock solution to the peptide solution (final concentration of EBX: 1.5 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted EBX reagent.
-
Purification: Purify the alkynylated peptide by reverse-phase HPLC.
-
Characterization: Confirm the modification by mass spectrometry.
Visualizing the Workflows
Caption: Workflow for introducing an alkyne via SPPS.
The Triazole Ring from 2-(Fmoc-amino)-4-pentynoic Acid: A Biologically Inert Linker for Modern Drug Development
A comprehensive evaluation of the triazole linkage formed via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reveals a high degree of biological inertness, positioning it as a superior linker in the development of advanced bioconjugates and therapeutics. Its exceptional stability, low cytotoxicity, and minimal immunogenicity make it a reliable component for researchers, scientists, and drug development professionals.
The 1,2,3-triazole ring, generated from the "click chemistry" reaction between an azide and an alkyne such as 2-(Fmoc-amino)-4-pentynoic acid, has become a cornerstone in the field of bioconjugation.[1][2][3] This is largely attributed to its remarkable stability and bioorthogonal nature, meaning it does not interfere with native biological processes.[2][4] This guide provides a comparative analysis of the triazole linkage's biological inertness, supported by experimental data and detailed protocols for its evaluation.
Comparative Stability Analysis
The 1,2,3-triazole linkage is renowned for its robustness under a wide range of physiological and chemical conditions.[5] It exhibits exceptional resistance to hydrolysis, enzymatic degradation, and redox conditions, making it significantly more stable than many other common linkers used in bioconjugation.[1][5][6]
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT) | Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages. [5] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases.[5] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrugs requiring controlled release.[5] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols | Readily Cleaved | Used for intracellular delivery, leveraging the reducing environment of the cytoplasm.[5] |
| Thioether | Highly Stable | Highly Stable | Highly Stable | A robust and stable linkage.[1] |
Assessing Biological Inertness: Key Experimental Protocols
To rigorously evaluate the biological inertness of the triazole linkage, a series of in vitro assays are essential. These assays assess metabolic stability, cytotoxicity, and immunogenicity.
Metabolic Stability Assessment
Metabolic stability assays determine the susceptibility of a compound to biotransformation by metabolic enzymes.[7][8] The high stability of the triazole ring means it is not readily metabolized, contributing to a longer in vivo half-life of the bioconjugate.[6][9][10]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolic degradation of a triazole-containing compound by liver microsomal enzymes.
Materials:
-
Test compound (triazole conjugate)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Control compounds (a rapidly metabolized compound and a stable compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11][12]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[11]
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[12]
DOT Diagram: Metabolic Stability Workflow
Caption: Workflow for assessing metabolic stability in liver microsomes.
Cytotoxicity Evaluation
Cytotoxicity assays are crucial for determining whether a chemical compound has toxic effects on cells.[13][14][15][16] The triazole linkage itself is generally considered non-toxic, however, residual copper from the CuAAC synthesis can be a source of cytotoxicity.[17] Therefore, it is imperative to ensure complete removal of the copper catalyst.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the effect of the triazole-containing compound on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
DOT Diagram: Cytotoxicity Assessment Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Immunogenicity Assessment
Immunogenicity testing evaluates the potential of a substance to trigger an immune response.[18][19] For bioconjugates, it is important to assess whether the linker or the entire molecule induces the production of anti-drug antibodies (ADAs).[18][19] The triazole ring is generally considered to have low immunogenicity.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection
Objective: To detect and quantify antibodies specific to the triazole-containing bioconjugate in serum samples.
Materials:
-
Triazole-containing bioconjugate
-
Serum samples from treated and control subjects
-
ELISA plates
-
Coating buffer, wash buffer, blocking buffer, and substrate solution
-
Detection antibody (e.g., HRP-conjugated anti-species IgG)
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with the triazole-containing bioconjugate.
-
Block non-specific binding sites with a blocking buffer.
-
Add diluted serum samples to the wells and incubate to allow any specific antibodies to bind to the coated antigen.
-
Wash the plate to remove unbound antibodies.
-
Add a labeled secondary antibody that binds to the primary (anti-drug) antibodies.
-
Wash the plate again to remove unbound secondary antibody.
-
Add a substrate that reacts with the enzyme on the secondary antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a plate reader.
-
The signal intensity is proportional to the amount of ADAs in the sample.
DOT Diagram: ELISA for ADA Detection
Caption: A simplified workflow for detecting anti-drug antibodies using ELISA.
Conclusion
The 1,2,3-triazole ring formed from precursors like this compound through CuAAC represents a highly stable and biologically inert linkage. Its resistance to metabolic degradation, low intrinsic cytotoxicity, and minimal immunogenic potential make it an ideal choice for the construction of robust and safe bioconjugates for a wide range of therapeutic and research applications. Rigorous experimental evaluation, as outlined in this guide, is essential to confirm the inertness of the final conjugate in the context of its specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cytotoxicity assays – REVIVE [revive.gardp.org]
- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 16. omicsonline.org [omicsonline.org]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 18. ovid.com [ovid.com]
- 19. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Labeling Efficiency of 2-(Fmoc-amino)-4-pentynoic Acid and Other Bioorthogonal Handles
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the selective labeling of target molecules in complex biological environments. The choice of a bioorthogonal handle is critical and directly impacts the efficiency, specificity, and biocompatibility of the labeling strategy.
This guide provides a comparative analysis of the labeling efficiency of the terminal alkyllne handle introduced via 2-(Fmoc-amino)-4-pentynoic acid against other widely used bioorthogonal handles. We present quantitative kinetic data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal bioorthogonal pairing for their specific application.
Comparison of Bioorthogonal Labeling Efficiencies
The efficiency of a bioorthogonal reaction is paramount for successful labeling, especially when dealing with low abundance biomolecules or in the context of living systems. The second-order rate constant (k₂) is a key metric for quantifying this efficiency, with higher values indicating faster reactions. The following table summarizes the reported second-order rate constants for various bioorthogonal reactions, providing a quantitative basis for comparison.
| Bioorthogonal Reaction | Bioorthogonal Handle 1 | Bioorthogonal Handle 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (from this compound) | Azide | ~1 - 100 | High yields, fast kinetics, but requires a cytotoxic copper catalyst, making it more suitable for in vitro applications.[1][2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Bicyclononyne (BCN) | ~0.28 - 1.0 | Catalyst-free, excellent for live-cell imaging, kinetics are highly dependent on the cyclooctyne structure.[3][4] |
| Azide | Dibenzocyclooctyne (DBCO) | ~0.34 - 0.85 | Faster kinetics than BCN, widely used for in vivo applications.[3][4] | |
| Azide | Difluorinated cyclooctyne (DIFO) | Slower than DBCO and BCN | Increased stability, suitable for long-term in vivo studies. | |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Extremely fast kinetics, catalyst-free, excellent for low concentration applications and in vivo imaging.[5][6] |
| Tetrazine | Norbornene | ~1 - 10 | Slower than TCO but still offers good reaction rates for many applications. | |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³ | The first bioorthogonal reaction, catalyst-free but suffers from slow kinetics and potential oxidation of the phosphine reagent.[7][8] |
Experimental Workflows and Logical Relationships
The selection and application of a bioorthogonal labeling strategy involve a series of steps, from the introduction of the handle to the final analysis. The following diagrams illustrate the general workflows for peptide synthesis incorporating a bioorthogonal handle and the subsequent labeling process.
Experimental Protocols
Accurate and reproducible experimental procedures are essential for comparing labeling efficiencies. Below are detailed protocols for incorporating this compound into a peptide and for performing the subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt, DIPEA
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% (v/v) piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound: Repeat the deprotection and coupling steps, using this compound at the desired position in the peptide sequence.
-
Chain Elongation: Continue coupling the remaining amino acids as described in step 3.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Containing Peptide
Materials:
-
Alkyne-modified peptide (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent: Degassed PBS buffer or a mixture of DMSO and water
Procedure:
-
Peptide Dissolution: Dissolve the purified alkyne-peptide in the chosen reaction buffer to a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM in DMSO/water).
-
Reaction Setup:
-
To the peptide solution, add the azide-functionalized dye (1.2-1.5 equivalents).
-
Add the copper ligand to a final concentration of approximately 1 mM.
-
Add CuSO₄ to a final concentration of approximately 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 2 mM.
-
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.
-
Purification: Purify the fluorescently labeled peptide using RP-HPLC to remove unreacted dye and catalyst.
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry and measure the labeling efficiency by comparing the peak areas of the labeled and unlabeled peptide in the HPLC chromatogram.
Conclusion
The choice of a bioorthogonal handle is a critical decision in the design of experiments for labeling biomolecules. The terminal alkyne handle introduced by this compound is a versatile and efficient choice for CuAAC reactions, offering rapid kinetics and high yields for in vitro applications. For live-cell and in vivo studies where cytotoxicity is a concern, catalyst-free methods such as SPAAC and IEDDA are superior. While SPAAC offers a good balance of biocompatibility and reaction kinetics, IEDDA provides the fastest known bioorthogonal reaction rates, making it ideal for applications requiring high temporal resolution or when dealing with very low concentrations of reactants. The Staudinger ligation, while historically significant, is generally less efficient than the other methods. By carefully considering the specific requirements of the experiment, researchers can select the most appropriate bioorthogonal handle and reaction to achieve their scientific goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(Fmoc-amino)-4-pentynoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(Fmoc-amino)-4-pentynoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in information from safety data sheets (SDS).
Chemical and Safety Data
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is critical for implementing appropriate safety measures throughout the handling and disposal process.
| Property | Value |
| Chemical Name | 2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid[1] |
| CAS Number | 191215-87-9[1] |
| Molecular Formula | C20H17NO4[1] |
| Appearance | White solid[1] |
| Purity | 95%[1] |
| Signal Word | Warning[1] |
| GHS Pictogram | GHS07[1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Storage | Store at room temperature in a dry, well-ventilated place.[1][2] Keep container tightly closed.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure that the chemical waste is handled in accordance with standard laboratory safety practices and regulatory guidelines.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment:
-
Wear appropriate protective gloves that have been inspected prior to use.
-
Use safety glasses or goggles for eye protection.
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
If there is a risk of inhalation of dust, use a respirator.
-
2. Waste Segregation and Collection:
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must have a tight-fitting cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with incompatible materials such as bases or reducing agents.[3]
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Do not allow the product to enter drains.[3]
4. Final Disposal:
-
Ensure the waste container is securely closed.
-
Store the sealed waste container in a designated, safe, and secure secondary containment area while awaiting pickup.
-
The final disposal of the contents and the container must be conducted through an approved and licensed waste disposal company.[2][4] Follow your institution's specific procedures for arranging hazardous waste pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(Fmoc-amino)-4-pentynoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount when handling specialized chemical reagents. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for 2-(Fmoc-amino)-4-pentynoic acid (CAS: 191215-87-9). The following recommendations are based on best practices for handling similar Fmoc-protected amino acids and available safety data.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety when handling this compound, particularly in its solid, powdered form. A risk assessment of specific laboratory tasks should always be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1][3][4] Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from chemical splashes and spills.[1][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the powdered form to avoid inhalation of dust particles.[1][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2][3][5] |
Hazard Identification and Safe Handling
While a specific, detailed toxicological profile for this compound is not extensively documented in the provided results, similar Fmoc-protected amino acids may cause skin, eye, and respiratory irritation. Therefore, caution is advised.
Signal Word: Warning[6]
Hazard Statements:
-
May cause respiratory irritation.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
Wash skin thoroughly after handling.[7]
-
Use only outdoors or in a well-ventilated area.[7]
-
Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container to an approved waste disposal plant.[7]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Work in a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][5]
-
Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, readily available within the fume hood.[5]
2. Weighing and Transfer:
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
Use a tared weigh boat for accurate measurement.[5]
-
Transfer the compound to the reaction vessel with care to prevent spills.
3. Solution Preparation:
-
If preparing a solution, add the solid to the solvent slowly.
-
Common solvents for similar compounds include dimethylformamide (DMF).[8]
4. Storage:
-
Store this compound in a tightly sealed container.[8]
-
Recommended storage is in a cool, dry place, with some sources suggesting refrigeration (2-8°C) or freezing (-15°C to -20°C) for long-term stability.[8][9]
Disposal Plan
All waste generated from the handling and use of this compound should be treated as chemical waste.[1]
Waste Segregation and Collection:
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect unused or expired product, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container.[1] Avoid creating dust during collection. | "Hazardous Chemical Waste" with the chemical name listed. |
| Liquid Waste | Collect all solutions containing the compound, as well as solvent washes, in a separate, clearly labeled, and sealed container.[1] Do not pour any of this waste down the drain.[1] | "Hazardous Liquid Chemical Waste" with the chemical constituents and approximate concentrations listed. |
Disposal Procedure:
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks.[1]
-
Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1] Follow all federal, state, and local environmental regulations.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kilobio.com [kilobio.com]
- 4. hsa.ie [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. This compound 95% | CAS: 191215-87-9 | AChemBlock [achemblock.com]
- 7. 191215-87-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 191215-87-9 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

